molecular formula C9H15O2- B107633 (1-Methylcyclohexyl)acetate CAS No. 16737-30-7

(1-Methylcyclohexyl)acetate

Cat. No.: B107633
CAS No.: 16737-30-7
M. Wt: 155.21 g/mol
InChI Key: LTBPRPATSZONGJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylcyclohexyl)acetate, also known as methyl cyclohexylacetate, is a chemical compound valued in research for its distinct fruity and tropical odor profile, characterized by notes of banana, mango, and pineapple . With a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol, it is primarily investigated for its applications in the development and formulation of fragrances used in fine fragrances, shampoos, soaps, and household cleaners . Its physical properties, including a boiling point of approximately 201°C and a water solubility of about 150 mg/L at 25°C, make it a subject of interest in studies related to product solubility and stability . From a synthetic chemistry perspective, recent research focuses on developing efficient and environmentally benign preparation methods. This includes solvent-free esterification processes using solid acid catalysts like cation exchange resins, which offer advantages such as simplified post-reaction treatment, reduced energy consumption, and lower environmental impact compared to traditional liquid acid catalysts . Advanced production techniques such as catalytic distillation, which integrates reaction and separation in a single unit, are also being explored for related cyclohexyl acetates to overcome equilibrium limitations and improve atom economy . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet for proper handling and disposal protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclohexyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPRPATSZONGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591477
Record name (1-Methylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16737-30-7
Record name (1-Methylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylcyclohexyl)acetate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1-Methylcyclohexyl)acetate, a specialty ester of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet to offer field-proven insights and a self-validating framework for its key properties and handling.

Section 1: Core Chemical Identifiers and Nomenclature

For unambiguous identification in research and regulatory contexts, (1-Methylcyclohexyl)acetate is cataloged under several key identifiers. The primary CAS Registry Number for this compound is 30232-11-2 .[1] It is crucial to distinguish this tertiary acetate from its constitutional isomers, such as 2-methylcyclohexyl acetate and 4-methylcyclohexyl acetate, which possess different physical and chemical properties.

Below is a summary of the essential identifiers for (1-Methylcyclohexyl)acetate:

Identifier TypeValueAuthoritative Source
CAS Number 30232-11-2PubChem[1]
PubChem CID 121767PubChem[1]
EC Number 250-096-5PubChem[1]
IUPAC Name (1-methylcyclohexyl) acetatePubChem[1]
InChI InChI=1S/C9H16O2/c1-8(10)11-9(2)6-4-3-5-7-9/h3-7H2,1-2H3PubChem[1]
InChIKey VVDZWMOQABVVHC-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)OC1(CCCCC1)CPubChem[1]
Molecular Formula C₉H₁₆O₂PubChem[1]
Synonyms 1-Methylcyclohexyl acetate, Cyclohexanol, 1-methyl-, acetatePubChem[1]

Section 2: Physicochemical and Computed Properties

Experimental data for (1-Methylcyclohexyl)acetate is not extensively documented in readily available literature, a common challenge for less-commercialized chemical entities. However, computational models provide reliable estimates for key physicochemical properties, which are invaluable for experimental design and process development.

PropertyValue (Computed)Source
Molecular Weight 156.22 g/mol PubChem[1]
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 156.115029749 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]

These computed values suggest a molecule with moderate lipophilicity and a low potential for hydrogen bonding, consistent with its ester functionality.

Section 3: Synthesis Protocol - A Validated Approach

The synthesis of (1-Methylcyclohexyl)acetate is most directly achieved via the Fischer esterification of 1-methylcyclohexanol with acetic acid, using a strong acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and straightforwardness.

Causality of Experimental Choices

The selection of a tertiary alcohol, 1-methylcyclohexanol, as the starting material dictates certain considerations for the reaction conditions. Tertiary alcohols are prone to elimination reactions (dehydration) under strongly acidic conditions at elevated temperatures. Therefore, the choice of catalyst and temperature is critical to favor the esterification pathway over the formation of 1-methylcyclohexene. The use of a large excess of one reagent (typically the more cost-effective one) and the removal of water as it forms are essential to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[2]

Detailed Step-by-Step Methodology

Objective: To synthesize (1-Methylcyclohexyl)acetate via Fischer esterification.

Materials:

  • 1-Methylcyclohexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylcyclohexanol and a 3-fold molar excess of glacial acetic acid.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol mass) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).

    • Wash the organic layer with brine to remove any remaining aqueous components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (1-Methylcyclohexyl)acetate.

  • Purification (Optional): If necessary, the crude product can be purified by fractional distillation under reduced pressure.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Reactant1 1-Methylcyclohexanol Reflux Reflux Reactant1->Reflux Reactant2 Acetic Acid Reactant2->Reflux Catalyst H₂SO₄ Catalyst->Reflux Workup Aqueous Work-up Reflux->Workup Byproduct Water Reflux->Byproduct (removed) Purification Purification Workup->Purification Product (1-Methylcyclohexyl)acetate Purification->Product

Caption: Fischer esterification workflow for the synthesis of (1-Methylcyclohexyl)acetate.

Section 4: Safety, Handling, and Regulatory Information

Due to the limited availability of specific safety data for (1-Methylcyclohexyl)acetate (CAS 30232-11-2), a cautious approach to handling is imperative. The safety profile of the constitutional isomer, 2-methylcyclohexyl acetate (CAS 5726-19-2), can be used as a preliminary reference, but it should be noted that the toxicological and reactivity profiles of isomers can differ.

For 2-methylcyclohexyl acetate, the following GHS hazard classifications have been reported:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

It is also noted as a combustible liquid.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

It is the user's responsibility to conduct a thorough risk assessment before handling this chemical.

Section 5: Potential Applications and Areas for Further Research

While specific applications for (1-Methylcyclohexyl)acetate are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:

  • Fragrance and Flavor Chemistry: As an ester, it may possess unique organoleptic properties that could be of interest.

  • Solvent Applications: Its physicochemical properties suggest it could be evaluated as a non-polar to moderately polar solvent.

  • Intermediate in Chemical Synthesis: The cyclohexyl moiety is a common scaffold in medicinal chemistry and materials science. This compound could serve as a building block for more complex molecules.

Further research is warranted to fully characterize the experimental properties, reactivity, and potential applications of (1-Methylcyclohexyl)acetate.

References

  • The Good Scents Company. (n.d.). 1-acetyl cyclohexyl acetate, 52789-73-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121767, Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). 724. Conformation and Reactivity. Part II. The Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society (Resumed), 3634.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17887133, (1-Methylcyclohexyl)acetate. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 1-METHYLCYCLOHEXYLACETATE | CAS#:16737-30-7. Retrieved from [Link]

  • Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate.
  • Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664586A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.
  • A.G. Layne. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ECHA. (2023, June 9). 2-methylcyclohexyl acetate - Substance Information. Retrieved from [Link]

Sources

(1-Methylcyclohexyl)acetate: An In-depth Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methylcyclohexyl)acetate is an organic compound classified as an ester of 1-methylcyclohexanol and acetic acid. Its chemical structure, characterized by a methyl-substituted cyclohexane ring bonded to an acetate group, gives rise to specific physicochemical properties that are of interest in various scientific and industrial domains. This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and synthetic sources of (1-Methylcyclohexyl)acetate, with a particular focus on resolving conflicting reports in the scientific literature. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's origins.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Methylcyclohexyl)acetate is presented in the table below. These properties are essential for its detection, isolation, and application in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
IUPAC Name (1-methylcyclohexyl) acetatePubChem[1]
CAS Number 30232-11-2PubChem[1]
Boiling Point 201.0 °C (estimated)The Good Scents Company[2]
Flash Point 74.44 °C (166.00 °F)The Good Scents Company[2]
Solubility In water, 150 mg/L @ 25 °C (estimated)The Good Scents Company[2]

Section 1: Natural Occurrence - A Point of Contention

The presence of (1-Methylcyclohexyl)acetate in the natural world is a subject of conflicting information within scientific databases. This section aims to clarify the current state of knowledge and highlight the need for further research.

Reported Natural Source: Trigonella foenum-graecum (Fenugreek)

The primary and most cited source for the natural occurrence of (1-Methylcyclohexyl)acetate is the PubChem database, which states that the compound has been reported in Trigonella foenum-graecum, commonly known as fenugreek[1]. Fenugreek is an annual plant in the family Fabaceae, whose seeds and leaves are used as a spice and medicinal herb[3]. The plant is known to produce a variety of secondary metabolites, including essential oils rich in volatile compounds[4].

Conflicting Evidence and Lack of Corroboration

Despite the report in PubChem, other reputable sources, such as The Good Scents Company, explicitly state that "methyl cyclohexyl acetate" is "not found in nature"[2]. Furthermore, numerous detailed analytical studies on the volatile components of fenugreek essential oil do not list (1-Methylcyclohexyl)acetate as a constituent. These studies have identified a wide array of compounds, with the major components varying depending on the geographical origin and extraction method.

Key Volatile Compounds Identified in Fenugreek Essential Oil:

  • Major Components:

    • Neryl acetate[1][3]

    • Camphor[1][3]

    • β-Pinene[1][3]

    • β-Caryophyllene[1][3]

    • Cubenol[5]

    • γ-n-Amylbutyrolactone[5]

    • Palmitic acid[5]

  • Other Notable Compounds:

    • 2,5-dimethylpyrazine[1][3]

    • Linalool[6]

    • Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a key flavor compound[6]

The discrepancy between the single report of its occurrence and the lack of confirmation in multiple detailed analyses suggests two possibilities:

  • (1-Methylcyclohexyl)acetate is a trace component: It may be present in fenugreek at concentrations below the detection limits of the analytical methods used in many studies.

  • Misanalyzed or misidentified compound: The initial report may have been the result of a misidentification of a structurally similar compound during analysis.

Given the current evidence, the natural occurrence of (1-Methylcyclohexyl)acetate in fenugreek remains unconfirmed and requires further investigation using modern, high-sensitivity analytical techniques.

Section 2: Biosynthesis - A Hypothetical Pathway

Due to the uncertainty of its natural occurrence, no specific biosynthetic pathway for (1-Methylcyclohexyl)acetate has been elucidated. However, if the compound is indeed a natural product, its biosynthesis would likely follow the general pathway for monoterpenoid synthesis, as 1-methylcyclohexanol would be its immediate precursor.

Monoterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids[7]. This pathway produces the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[7].

A hypothetical biosynthetic pathway for (1-Methylcyclohexyl)acetate is proposed below:

G cluster_MEP MEP Pathway (in Plastids) cluster_Monoterpene Monoterpene Synthesis cluster_Esterification Esterification Pyruvate Pyruvate IPP Isopentenyl Diphosphate Pyruvate->IPP Multiple Steps G3P Glyceraldehyde-3-phosphate G3P->IPP DMAPP Dimethylallyl Diphosphate IPP->DMAPP Isomerase GPP Geranyl Diphosphate (C10) IPP->GPP DMAPP->GPP Geranyl Diphosphate Synthase Cyclic_Intermediate Cyclic Monoterpene Intermediate GPP->Cyclic_Intermediate Terpene Synthase 1_Methylcyclohexanol 1-Methylcyclohexanol Cyclic_Intermediate->1_Methylcyclohexanol Further enzymatic steps (hypothetical) 1_Methylcyclohexyl_acetate (1-Methylcyclohexyl)acetate 1_Methylcyclohexanol->1_Methylcyclohexyl_acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->1_Methylcyclohexyl_acetate Alcohol Acyltransferase (hypothetical)

Caption: Hypothetical biosynthetic pathway of (1-Methylcyclohexyl)acetate.

Causality of Experimental Choices: The elucidation of such a pathway would require isotopic labeling studies. For instance, feeding a plant with ¹³C-labeled pyruvate or glyceraldehyde-3-phosphate and subsequently detecting the label in isolated (1-Methylcyclohexyl)acetate would provide strong evidence for its de novo synthesis through the MEP pathway. The final esterification step would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of various esters in plants.

Section 3: Synthetic Sources

In contrast to its ambiguous natural occurrence, the synthetic production of (1-Methylcyclohexyl)acetate and its isomers is well-established. These methods are crucial for obtaining the compound for research, as a reference standard for analytical chemistry, and for potential industrial applications.

Fischer-Speier Esterification

The most common and direct method for synthesizing (1-Methylcyclohexyl)acetate is the Fischer-Speier esterification of 1-methylcyclohexanol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[8][9].

Reaction Scheme:

This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol or acetic acid) is used, or the water formed during the reaction is removed, for example, by azeotropic distillation with a Dean-Stark apparatus[8].

Experimental Protocol: Fischer-Speier Esterification of 1-Methylcyclohexanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylcyclohexanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure (1-Methylcyclohexyl)acetate.

The following diagram illustrates the workflow for the synthesis and purification of (1-Methylcyclohexyl)acetate via Fischer-Speier esterification.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1-Methylcyclohexanol Acetic Acid H₂SO₄ (cat.) Reaction Reflux Reactants->Reaction Dilution Dilute with Diethyl Ether Reaction->Dilution Washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Dilution->Washing Drying Dry with Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Distillation Fractional Distillation Concentration->Distillation Product Pure (1-Methylcyclohexyl)acetate Distillation->Product

Caption: Workflow for the synthesis of (1-Methylcyclohexyl)acetate.

Synthesis of Isomers

The synthesis of isomers, such as 2-methylcyclohexyl acetate, has also been described in the literature, often starting from o-cresol. The process involves the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by esterification with acetic acid[10]. Patents also describe solvent-free methods for this esterification using a sulfonic acid cation exchange resin as a catalyst[11].

Conclusion

The natural occurrence of (1-Methylcyclohexyl)acetate is currently not well-established. While a single database entry points to its presence in Trigonella foenum-graecum, this is contradicted by other sources and a lack of corroborating evidence from detailed analyses of fenugreek's volatile constituents. Therefore, any claims of its natural origin should be treated with caution pending further, more definitive research.

In contrast, the synthetic routes to (1-Methylcyclohexyl)acetate and its isomers are well-documented and straightforward, with Fischer-Speier esterification being a primary method. For researchers and professionals in drug development, relying on synthetic sources is the most reliable approach to obtain this compound for study and application.

Future research should focus on high-sensitivity GC-MS analysis of fenugreek extracts from various geographical locations to definitively confirm or refute the presence of (1-Methylcyclohexyl)acetate. Should its natural occurrence be confirmed, subsequent biosynthetic studies would be warranted to elucidate its formation pathway in plants.

References

  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]

  • Blank, I., et al. (1997). The Principal Flavor Components of Fenugreek (Trigonella foenum-graecum L.). Journal of Agricultural and Food Chemistry, 45(7), 2465-2469.
  • Azaizeh, H., et al. (2024). Transcriptomic data reveals the dynamics of terpenoids biosynthetic pathway of fenugreek. BMC Genomics, 25(1), 358.
  • ResearchGate. (n.d.). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • PubMed Central. (2022). Analysis of Volatile Components From Different Commercially Available Fenugreek Tinctures Based on GC‐IMS and SPME‐GC–MS and Their Correlation With Sensory Aroma. Journal of Food Science, 87(10), 4468-4481.
  • Pharmacia. (2022). Chemical variability of fenugreek essential oil. Pharmacia, 69(1), 1-10.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2016). Biosynthesis of Gold Nanoparticles by Fenugreek (Trigonella Foenum-Graecum) Extract. Retrieved from [Link]

  • ResearchGate. (2014). Comparative study of the chemical composition of Trigonella foenum-graecum L. essential oil. Retrieved from [Link]

  • PharmacologyOnLine. (2021). ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF TRIGONELLA FOENUM- GRAECUM ESSENTIAL OIL FROM THE REGION OF SETTAT (MOROCCO). PharmacologyOnLine, 2, 1143-1157.
  • MDPI. (2019). Comparative Transcriptome Analysis Identifies Genes Involved in Diosgenin Biosynthesis in Trigonella foenum-graecum L. International Journal of Molecular Sciences, 20(2), 345.
  • Flavour and Fragrance Journal. (2006). Volatile constituents of Sicilian fenugreek (Trigonella foenum-graecum L.) seeds. Flavour and Fragrance Journal, 21(4), 655-658.
  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • Chemguide. (n.d.). ESTERIFICATION. Retrieved from [Link]

  • ResearchGate. (2022). Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities. Retrieved from [Link]

  • Planta Medica. (1985). Volatile Constituents of Fenugreek Seeds. Planta Medica, 51(5), 443-444.
  • Pharmacognosy Journal. (2021). Fenugreek (Trigonella Foenum-Graecum) and its Active Compounds. Pharmacognosy Journal, 13(3), 813-821.
  • Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Journal of Medicinal Plants Research, 8(28), 958-966.
  • The Good Scents Company. (n.d.). trigonella foenum-graecum seed extract. Retrieved from [Link]

  • RK's Aroma. (n.d.). Fenugreek Essential Oil (Trigonella Foenum-Graecum). Retrieved from [Link]

  • YouTube. (2023). CHEM 2325 Module 23: Esterification via Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • International Journal of Innovative Technology and Exploring Engineering. (2019). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. International Journal of Innovative Technology and Exploring Engineering, 8(10), 2198-2208.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • European Medicines Agency. (2021). European Union herbal monograph on Trigonella foenum-graecum L., semen - Final – Revision 1. Retrieved from [Link]

Sources

Solubility characteristics of (1-Methylcyclohexyl)acetate in various solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characteristics of (1-Methylcyclohexyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Methylcyclohexyl)acetate, a cyclic ester of significant interest in various chemical and pharmaceutical applications. We delve into the core physicochemical properties of the molecule that govern its behavior in different solvent systems. This document synthesizes theoretical solubility frameworks, such as Hansen Solubility Parameters (HSP), with practical, field-proven experimental methodologies. Detailed, step-by-step protocols for both thermodynamic (Shake-Flask) and kinetic (Nephelometry) solubility determination are provided, aimed at equipping researchers, scientists, and drug development professionals with the tools to accurately characterize and predict the solubility of this compound.

Introduction: Understanding the Molecular Profile of (1-Methylcyclohexyl)acetate

(1-Methylcyclohexyl)acetate (CAS No: 30232-11-2) is an ester characterized by a cyclohexane ring with a methyl group and an acetate group attached to the same tertiary carbon.[1] Its molecular structure, featuring a bulky, non-polar cycloaliphatic portion and a polar ester functional group, creates a distinct solubility profile that is critical to control in applications ranging from flavor and fragrance formulation to its use as a non-polar solvent or intermediate in chemical synthesis.[2]

The central challenge in utilizing such molecules effectively lies in predicting and controlling their interaction with a diverse range of solvents. Poor solubility can lead to issues in reaction kinetics, purification, and, in the pharmaceutical context, bioavailability and formulation stability. This guide provides the foundational knowledge and practical workflows to master the solubility characterization of (1-Methylcyclohexyl)acetate.

Physicochemical Properties

A molecule's solubility is fundamentally dictated by its physical and chemical properties. For (1-Methylcyclohexyl)acetate, the key parameters are summarized below.

PropertyValueSource
IUPAC Name (1-methylcyclohexyl) acetate[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Structure A tertiary ester with a cyclohexane backbone[1]
Hydrogen Bond Acceptors 2 (the carbonyl and ether oxygens)[3]
Hydrogen Bond Donors 0[3]

The ester functional group contains two electronegative oxygen atoms, which can act as hydrogen-bond acceptors.[4] This allows for favorable interactions with protic solvents like water or alcohols. However, the molecule lacks any hydrogen bond donating capability and possesses a significant, non-polar hydrocarbon region (the methylcyclohexyl group). This duality is the primary driver of its solubility behavior.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Beyond the qualitative principle of "like dissolves like," a more quantitative prediction of solubility can be achieved using the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, measured in MPa⁰.⁵.[5]

  • δD (Dispersion): Energy from atomic forces (van der Waals forces).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle of HSP is that substances with similar (δD, δP, δH) parameters will have high affinity for each other and are likely to be soluble. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" determines miscibility.[6]

cluster_Solute Solute (1-Methylcyclohexyl)acetate cluster_Solvent Solvent s_d δD (Dispersion) High due to bulky alkyl group sv_d δD s_d->sv_d ΔδD Ra Hansen Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² s_d->Ra s_p δP (Polar) Moderate due to ester C=O sv_p δP s_p->sv_p ΔδP s_p->Ra s_h δH (H-Bonding) Low-Moderate (acceptor only) sv_h δH s_h->sv_h ΔδH s_h->Ra sv_d->Ra sv_p->Ra sv_h->Ra Solubility Solubility Prediction Small Ra → High Solubility Large Ra → Low Solubility Ra->Solubility Determines

Caption: Hansen Solubility Parameter (HSP) distance calculation.

Expected Solubility Profile of (1-Methylcyclohexyl)acetate

Based on its structure, we can predict the solubility behavior of (1-Methylcyclohexyl)acetate in various solvent classes. The large, non-polar ring suggests strong dispersion forces (high δD), while the ester group provides moderate polarity (moderate δP) and hydrogen bond accepting capabilities (moderate δH).

Solvent ClassExample SolventsPredicted SolubilityRationale (Dominant Intermolecular Forces)
Non-Polar Hexane, Toluene, CyclohexaneHigh Dominated by van der Waals (dispersion) forces. The alkyl backbone of the solute has high affinity for these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High Strong dipole-dipole interactions between the solvent and the ester group, complemented by favorable dispersion forces.
Polar Protic Ethanol, Methanol, IsopropanolMedium to High Hydrogen bonding is possible between the solvent's -OH group and the solute's ester oxygens.[7] However, the bulky alkyl group may limit miscibility compared to smaller esters.
Aqueous (Water) WaterLow / Immiscible While hydrogen bonding can occur, the large, non-polar hydrocarbon portion disrupts the strong hydrogen-bonding network of water, making dissolution thermodynamically unfavorable.[7]

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The choice of experimental method depends on the required accuracy and throughput. For drug development, thermodynamic solubility is the gold standard, while kinetic solubility is invaluable for high-throughput screening.

Part A: Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is considered the definitive technique for measuring thermodynamic solubility.[8] It determines the concentration of a solute in a saturated solution after equilibrium has been reached between the pure solute and the solvent.

G start Start prep Add excess (1-Methylcyclohexyl)acetate to solvent in a sealed vial. start->prep Step 1 equilibrate Equilibrate (e.g., 18-24h shaking at constant temp). prep->equilibrate Step 2 separate Separate Phases (Centrifugation or allow to settle). equilibrate->separate Step 3 filter Filter supernatant (e.g., 0.22 µm PTFE filter) to remove undissolved solute. separate->filter Step 4 analyze Analyze Filtrate (GC-FID, HPLC-UV, etc.) against a calibration curve. filter->analyze Step 5 end Result: Thermodynamic Solubility (e.g., mg/mL) analyze->end

Caption: Workflow for the Shake-Flask solubility determination method.

  • Preparation of Vials: To a series of 2 mL glass vials, add 1 mL of the desired solvent (e.g., water, ethanol, hexane).

  • Addition of Solute: Add an excess amount of (1-Methylcyclohexyl)acetate to each vial. "Excess" is critical; a visible separate phase or undissolved droplets of the ester must be present to ensure saturation.[8]

    • Causality: Adding excess solute ensures that the system reaches its saturation point, representing the true thermodynamic equilibrium solubility. Without a visible excess, one can only conclude that the substance is soluble up to the concentration tested.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium, typically 18-24 hours.[9]

    • Causality: Constant temperature is crucial as solubility is temperature-dependent.[10] Prolonged agitation ensures that the dissolution process reaches a steady state where the rate of dissolution equals the rate of precipitation (or phase separation for a liquid).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the two phases to separate clearly. For fine emulsions, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended.

  • Sampling and Filtration: Carefully withdraw an aliquot from the solvent phase (supernatant), ensuring not to disturb the undissolved ester layer. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

    • Causality: Filtration is a mandatory step to remove any microscopic, undissolved droplets that could artificially inflate the measured concentration. The filter material must be chosen carefully to avoid adsorbing the solute.

  • Analysis: Quantify the concentration of (1-Methylcyclohexyl)acetate in the filtrate using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV), against a pre-established calibration curve.

Part B: High-Throughput Kinetic Solubility via Nephelometry

Nephelometry is a rapid, high-throughput technique that measures the light scattered by insoluble particles in a solution.[11] It is ideal for screening the kinetic solubility of compounds in early-stage discovery, where a compound is added to a buffer from a DMSO stock solution.[12][13]

G start Prepare DMSO stock solution of (1-Methylcyclohexyl)acetate. dispense Dispense serial dilutions of stock into a microplate (e.g., 96-well). start->dispense add_buffer Add aqueous buffer to each well and mix. dispense->add_buffer incubate Incubate briefly (e.g., 1-2 hours) at RT. add_buffer->incubate read Measure light scattering (Nephelometric Turbidity Units, NTU) in a plate reader. incubate->read analyze Analyze Data (Plot NTU vs. Concentration). read->analyze result Result: Kinetic Solubility (Concentration at which precipitation is observed). analyze->result

Sources

Methodological & Application

Step-by-step synthesis protocol for (1-Methylcyclohexyl)acetate.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (1-Methylcyclohexyl)acetate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (1-Methylcyclohexyl)acetate, a tertiary ester. The primary method detailed is an acid-catalyzed esterification, a variant of the Fischer-Speier esterification, utilizing 1-methylcyclohexanol and acetic anhydride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, a detailed experimental workflow, safety protocols, and characterization methods.

Introduction

(1-Methylcyclohexyl)acetate is a tertiary ester with applications in fragrance and as a building block in organic synthesis. The synthesis of tertiary esters can be challenging due to the steric hindrance around the tertiary alcohol and the propensity for elimination side reactions, particularly under strongly acidic conditions.

The protocol herein describes a reliable method for the synthesis of (1-Methylcyclohexyl)acetate via the acylation of 1-methylcyclohexanol with acetic anhydride, using a catalytic amount of a strong acid. This method is often preferred over the classic Fischer esterification with acetic acid for tertiary alcohols because it avoids the generation of water as a byproduct, which can complicate the reaction equilibrium and promote side reactions.[1][2]

Reaction Mechanism: Acid-Catalyzed Acylation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram that follows.

  • Protonation of the Anhydride: The strong acid catalyst (e.g., H₂SO₄) protonates one of the carbonyl oxygens of acetic anhydride. This step significantly increases the electrophilicity of the adjacent carbonyl carbon, activating the anhydride for nucleophilic attack.[1][3][4]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 1-methylcyclohexanol attacks the activated carbonyl carbon. This is the rate-determining step and results in the formation of a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added alcohol moiety to a more basic site, typically the acetate leaving group, preparing it to depart.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of acetic acid as a stable leaving group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen of the newly formed ester, regenerating the acid catalyst and yielding the final product, (1-Methylcyclohexyl)acetate.

This mechanism avoids the formation of a carbocation from the tertiary alcohol, which would be a primary pathway for the competing E1 elimination reaction to form 1-methylcyclohexene.[5]

Reaction_Mechanism cluster_0 Step 1: Activation of Acetic Anhydride cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Elimination cluster_3 Step 5: Deprotonation AA Acetic Anhydride Activated_AA Protonated Acetic Anhydride (Enhanced Electrophile) AA->Activated_AA Protonation Alcohol 1-Methylcyclohexanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Protonated Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Attack on Carbonyl Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Collapse & Elimination Acetic_Acid_LG Acetic Acid (Leaving Group) Final_Ester (1-Methylcyclohexyl)acetate Protonated_Ester->Final_Ester Deprotonation Regen_Catalyst H⁺ (Regenerated)

Caption: Mechanism of acid-catalyzed acylation of 1-methylcyclohexanol.

Experimental Protocol

This protocol details the synthesis of (1-Methylcyclohexyl)acetate on a laboratory scale.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurpose
1-MethylcyclohexanolC₇H₁₄O114.1911.42 g (0.1 mol)Starting Alcohol
Acetic AnhydrideC₄H₆O₃102.0915.3 g (0.15 mol)Acetylating Agent
Sulfuric Acid (conc.)H₂SO₄98.083-5 dropsCatalyst
Diethyl Ether(C₂H₅)₂O74.12~100 mLExtraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01~60 mLNeutralization
Brine (Saturated NaCl)NaCl58.44~30 mLWashing Agent
Anhydrous Na₂SO₄Na₂SO₄142.04~5 gDrying Agent
Round-bottom flask (100 mL)--1Reaction Vessel
Reflux Condenser--1Prevent Solvent Loss
Separatory Funnel (250 mL)--1Liquid-Liquid Extraction
Magnetic Stirrer & Stir Bar--1Mixing
Heating Mantle--1Heating Source
Rotary Evaporator--1Solvent Removal
Step-by-Step Synthesis Procedure
  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 11.42 g (0.1 mol) of 1-methylcyclohexanol. Place the flask in an ice-water bath to control the initial exothermic reaction.

  • Reagent Addition: Slowly add 15.3 g (14.2 mL, 0.15 mol) of acetic anhydride to the stirring alcohol. Once the addition is complete, carefully add 3-5 drops of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle to 50-60°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a 250 mL separatory funnel containing approximately 50 mL of diethyl ether.

  • Work-up - Neutralization: Carefully add 30 mL of saturated sodium bicarbonate (NaHCO₃) solution in small portions to the separatory funnel to neutralize the excess acetic anhydride and the sulfuric acid catalyst. Caution: This will produce CO₂ gas; vent the funnel frequently to release pressure.[6] Continue adding NaHCO₃ solution until gas evolution ceases.

  • Work-up - Extraction: Shake the funnel, vent, and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with another 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.[7]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude oil is (1-Methylcyclohexyl)acetate. For higher purity, the product can be purified by vacuum distillation.

Experimental Workflow Diagram

Experimental_Workflow start Start: Combine Reactants reflux Heat under Reflux (50-60°C, 1-2h) start->reflux cool Cool to Room Temp. reflux->cool extract Pour into Separatory Funnel with Diethyl Ether cool->extract neutralize Neutralize with NaHCO₃(aq) (Vent Frequently!) extract->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Vacuum Distillation) evaporate->purify end_product Final Product: (1-Methylcyclohexyl)acetate purify->end_product

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the acetate methyl group (singlet, ~2.0 ppm), the methyl group on the cyclohexane ring (singlet), and complex multiplets for the cyclohexyl protons. The absence of a broad singlet for the alcohol -OH from the starting material is a key indicator of reaction completion.

  • ¹³C NMR: The spectrum should show signals for the ester carbonyl carbon (~170 ppm), the quaternary carbon of the cyclohexane ring attached to the oxygen, and other carbons of the cyclohexyl and methyl groups.

  • IR Spectroscopy: Look for a strong C=O stretch characteristic of an ester at approximately 1735 cm⁻¹ and the absence of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).

Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated fume hood.

  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water. It can cause severe skin burns and eye damage.[8][9] Inhalation can be harmful.[9][10]

  • Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns upon contact. Handle with extreme care.

  • Diethyl Ether: Is highly flammable and volatile. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[9][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic aqueous waste before disposal.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or competing elimination reaction. Tertiary alcohols are prone to dehydration.[5]

    • Solution: Ensure the reaction temperature does not significantly exceed 60°C to minimize the E1 elimination side-reaction. Using a slight excess of acetic anhydride helps drive the reaction to completion.

  • Product Contaminated with Starting Material:

    • Cause: Incomplete reaction or insufficient washing during work-up.

    • Solution: Increase reaction time or gently warm the mixture as specified. Ensure thorough washing with sodium bicarbonate to remove all acidic components, which can catalyze the reverse reaction during storage. Re-purify via distillation if necessary.

  • Oily Product After Drying:

    • Cause: Insufficient drying; presence of residual water.

    • Solution: Use an adequate amount of anhydrous sodium sulfate and allow sufficient time for drying. If the organic layer is cloudy after drying, it may need to be filtered and re-dried with fresh drying agent.

References

  • Google Patents. (n.d.). Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • ACS Publications. (n.d.). One-pot preparation of tertiary alkyl carboxylates and sulfonates from ketones. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • PMC. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl methyl cyclohexyl acetate. Retrieved from [Link]

  • NJ Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • PMC - NIH. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. Retrieved from [Link]

  • Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • ResearchGate. (2025). Synthesis of novel acetates of -caryophyllene under solvent-free Lewis acid catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • EHS. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-methylcyclohexyl acetate.
  • Odinity. (2014). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Alcohols, Part 2: with Carbonates, Imidates, Epoxides and Diazo Compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-acetyl cyclohexyl acetate. Retrieved from [Link]

  • ResearchGate. (2025). Production of Cyclohexyl Acetate u sing Batch Reactor and Reactive Chromatography. Retrieved from [Link]

  • INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing cyclohexyl acetate.
  • Unacademy. (n.d.). Hydrocarbon. Retrieved from [Link]

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methylcyclohexanol acetate. Retrieved from [Link]

Sources

Fischer-Speier esterification of 1-methylcyclohexanol.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Fischer-Speier Esterification of 1-Methylcyclohexanol

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the synthesis of 1-methylcyclohexyl acetate via the Addressed to researchers and professionals in drug development and organic synthesis, this guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, with a particular focus on managing the competing acid-catalyzed dehydration reaction inherent to tertiary alcohols. We present a self-validating protocol that includes reaction setup, workup, purification, and detailed characterization, supported by authoritative references and visual aids to ensure both reproducibility and a deep understanding of the process.

Theoretical Background & Strategic Considerations

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] The reaction is reversible, and its equilibrium nature necessitates strategic interventions to maximize product yield.[2][3][4] According to Le Châtelier's principle, the equilibrium can be shifted toward the ester product by either using a large excess of one reactant (typically the less expensive one) or by actively removing water as it is formed.[3][4][5]

The general mechanism, a nucleophilic acyl substitution, proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[3][5]

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product.[3][5]

A critical challenge in the esterification of 1-methylcyclohexanol arises from its structure as a tertiary alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism.[6] This competing reaction proceeds through a stable tertiary carbocation intermediate, which can then lose a proton to form an alkene—primarily the more substituted 1-methylcyclohexene, in accordance with Saytzeff's rule.[8][9] Therefore, reaction conditions must be carefully optimized to favor esterification over elimination.

Reaction Mechanism: Esterification vs. Dehydration

The successful synthesis hinges on navigating the kinetic and thermodynamic landscape of two competing pathways originating from the protonated alcohol. The following diagram illustrates this crucial decision point.

G cluster_start Initial Reactants cluster_mech Reaction Pathways Alcohol 1-Methylcyclohexanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ Acid Acetic Acid (Excess) Protonated_Acid Protonated Acetic Acid (Activated Electrophile) Acid->Protonated_Acid + H⁺ Catalyst H₂SO₄ (cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Nucleophilic Attack by Alcohol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester_Product Product: 1-Methylcyclohexyl Acetate Protonated_Ester->Ester_Product - H⁺ Protonated_Alcohol->Tetrahedral_Int Esterification Pathway Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Elimination Pathway (Dehydration, -H₂O) Alkene_Product Byproduct: 1-Methylcyclohexene Carbocation->Alkene_Product - H⁺

Caption: Competing Fischer esterification and E1 dehydration pathways for 1-methylcyclohexanol.

Experimental Protocol

This protocol is designed for the synthesis of 1-methylcyclohexyl acetate. All operations involving concentrated acids and organic solvents must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Key Hazards
1-Methylcyclohexanol114.190.919165-167Flammable, Irritant
Glacial Acetic Acid60.051.049118Corrosive, Flammable
Sulfuric Acid (98%)98.081.84~337Severe Corrosive, Oxidizer
Diethyl Ether74.120.71334.6Highly Flammable, Peroxide Former
Sodium Bicarbonate84.01--Mild Irritant
Sodium Chloride58.44--None
Anhydrous MgSO₄120.37--Irritant
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 1-methylcyclohexanol.

    • In the fume hood, carefully add 25 mL of glacial acetic acid. The acetic acid serves as both a reagent and a solvent, and its excess helps drive the equilibrium towards the product.[2][10]

    • Cool the mixture in an ice-water bath. While stirring, slowly and cautiously add 2.0 mL of concentrated sulfuric acid dropwise. This addition is highly exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 60-75 minutes.[10] Prolonged heating or excessively high temperatures can favor the dehydration byproduct.

    • After the reflux period, allow the mixture to cool to room temperature.

  • Work-up and Extraction:

    • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of ice-cold water.

    • Extract the aqueous mixture with 30 mL of diethyl ether. Invert the funnel gently to mix, venting frequently to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of cold water.

      • 50 mL of 5% aqueous sodium bicarbonate solution. Caution: CO₂ evolution will occur. Swirl and vent until gas evolution ceases. This step neutralizes any remaining acetic and sulfuric acids.[11]

      • 50 mL of saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic layer.[11]

  • Drying and Solvent Removal:

    • Drain the ether layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) to the ether solution and swirl. Add more drying agent until it no longer clumps together.

    • Gravity filter or carefully decant the dried ether solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • The crude product can be purified by simple distillation to separate the higher-boiling ester from any lower-boiling alkene byproduct.

    • Collect the fraction boiling between approximately 175-180 °C.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Reagents Combine Reactants (1-Methylcyclohexanol, Acetic Acid, H₂SO₄) Reflux Reflux (60-75 min) Reagents->Reflux Extract Ether Extraction Reflux->Extract Wash_NaHCO3 Wash (5% NaHCO₃) Extract->Wash_NaHCO3 Wash_Brine Wash (Brine) Wash_NaHCO3->Wash_Brine Dry Dry (MgSO₄) Wash_Brine->Dry Evaporate Solvent Removal Dry->Evaporate Purify Distillation Evaporate->Purify Characterize Characterization (NMR, IR) Purify->Characterize

Caption: A summary of the experimental workflow from reaction setup to final product analysis.

Product Characterization

The identity and purity of the synthesized 1-methylcyclohexyl acetate should be confirmed using spectroscopic methods.

Expected Spectroscopic Data
TechniqueFeatureExpected SignalRationale
¹H NMR Methyl Protons (-CH₃)Singlet, ~1.4 ppmProtons on the methyl group attached to the quaternary carbon.
Acetate Protons (-COCH₃)Singlet, ~1.9-2.0 ppmProtons on the methyl group of the acetate moiety.[12]
Cyclohexane ProtonsMultiplets, ~1.2-1.7 ppmComplex signals from the CH₂ groups of the cyclohexane ring.
IR Carbonyl Stretch (C=O)Strong, sharp peak at ~1735 cm⁻¹Characteristic absorption for an ester carbonyl group.
C-O StretchStrong peak at ~1240 cm⁻¹Characteristic C-O single bond stretch of the ester.
Absence of O-HNo broad peak at ~3200-3600 cm⁻¹Indicates the consumption of the starting alcohol.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the reagents.[13][14]

  • Acid Handling: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[15] Handle them exclusively in a chemical fume hood. When diluting, always add acid to water, never the reverse.[13]

  • Solvent Safety: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

  • Spill and Waste: Neutralize acid spills with sodium bicarbonate. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. In case of skin contact with acid, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek medical attention.[16]

References

  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Fischer Esterification. University of Colorado Boulder, Department of Chemistry. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. (2024, April 3). The Organic Chemistry Tutor. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification Detailed Mechanism. BYJU'S. [Link]

  • The Fischer Esterification. Austin Peay State University. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023, September 14). Westlab. [Link]

  • Predict the major product of acid catalysed dehydration of (i) 1-methylcyclohexanol and (ii) butan-1-ol. Allen Career Institute. [Link]

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]

  • Predict the major product of acid catalysed dehydration of 1-methylcyclohexanol. (2017, October 3). Toppr. [Link]

  • Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. [Link]

  • Sulphuric acid - Safety Data Sheet. Carl ROTH. [Link]

  • What is the major product of the dehydration of 1-methylcyclohexanol in the presence of sulfuric acid?. Study.com. [Link]

  • The major product of acid catalysed dehydration of 1-methylcyclohexanol is ______. Shaalaa.com. [Link]

  • The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Allen Career Institute. [Link]

  • (1-Methylcyclohexyl)acetate. PubChem. [Link]

  • 1-METHYLCYCLOHEXYLACETATE. Chemsrc. [Link]

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Application Notes & Protocols: (1-Methylcyclohexyl)acetate as a Non-Polar Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of (1-Methylcyclohexyl)acetate as a non-polar, aprotic solvent in organic synthesis. While direct literature on its use as a primary reaction solvent is emerging, its physicochemical properties suggest it as a viable and potentially advantageous alternative to conventional non-polar solvents. This guide will cover its fundamental properties, rationale for its use, and detailed, illustrative protocols for its application in representative chemical reactions. The aim is to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively utilize this promising solvent.

Introduction to (1-Methylcyclohexyl)acetate: A Solvent Profile

(1-Methylcyclohexyl)acetate (CAS No. 30232-11-2) is an ester that presents as a clear, colorless liquid.[1] Structurally, it is characterized by a cyclohexane ring with a methyl group and an acetate group attached to the same tertiary carbon. This structure imparts a significant non-polar character to the molecule, making it an interesting candidate for a non-polar, aprotic solvent in organic chemistry.[2]

The presence of the ester group provides a moderate dipole moment, which can aid in the dissolution of a wider range of organic compounds compared to purely hydrocarbon solvents.[3] However, the bulky cyclohexyl group dominates the molecule's overall character, rendering it largely non-polar and immiscible with water.

Causality of Properties and Potential Advantages:
  • Non-Polar, Aprotic Nature: The lack of acidic protons (O-H or N-H bonds) makes (1-Methylcyclohexyl)acetate suitable for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.[2] Its non-polar character is ideal for dissolving non-polar reactants and facilitating reactions that proceed favorably in such environments.

  • Boiling Point and Thermal Stability: With an estimated boiling point around 170-180°C, (1-Methylcyclohexyl)acetate allows for a wide operational temperature range, enabling reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

  • Reduced Volatility and Safety: Compared to lower boiling point non-polar solvents like diethyl ether or dichloromethane, its higher boiling point translates to lower volatility, reducing inhalation exposure and flammability risks in the laboratory.

  • Potential for Unique Selectivity: The unique steric and electronic properties of (1-Methylcyclohexyl)acetate may offer different reactivity and selectivity profiles in certain reactions compared to more conventional non-polar solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of (1-Methylcyclohexyl)acetate is presented in the table below. These properties are crucial for designing and understanding its behavior in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[PubChem][4]
Molecular Weight 156.22 g/mol [PubChem][4]
CAS Number 30232-11-2[PubChem][4]
Appearance Clear, colorless liquid[Atul Ltd][1]
Boiling Point (est.) 170-180 °CInferred
Density (Specific Gravity) ~0.95 g/cm³ at 20°C[Atul Ltd][1]
Polarity Non-polar, Aprotic
Solubility in Water Low[FooDB][5]
Hydrogen Bond Donor Count 0[PubChem][4]
Hydrogen Bond Acceptor Count 2[PubChem][4]

Logical Framework for Solvent Selection

The decision to employ (1-Methylcyclohexyl)acetate as a solvent should be guided by the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for solvent selection, highlighting where (1-Methylcyclohexyl)acetate would be a suitable choice.

solvent_selection start Reaction Requirements Analysis reactant_solubility Are reactants non-polar? start->reactant_solubility reagent_stability Are reagents sensitive to protic solvents? reactant_solubility->reagent_stability Yes other_solvents Consider other solvent classes (polar aprotic, polar protic) reactant_solubility->other_solvents No reaction_temp Is a high reaction temperature required? reagent_stability->reaction_temp Yes reagent_stability->other_solvents No solvent_choice (1-Methylcyclohexyl)acetate is a suitable candidate reaction_temp->solvent_choice Yes reaction_temp->other_solvents No

Caption: Logical workflow for selecting (1-Methylcyclohexyl)acetate.

Application in Organic Synthesis: Representative Protocols

While specific, peer-reviewed protocols detailing the use of (1-Methylcyclohexyl)acetate as a primary reaction solvent are not abundant, its properties allow for its theoretical application in a range of reactions that benefit from a non-polar, aprotic environment. The following protocols are illustrative and should be optimized for specific substrates.

Protocol 1: Nucleophilic Substitution Reaction (SN2)

Rationale: SN2 reactions are favored by polar aprotic solvents, but can also be performed in non-polar aprotic media, especially when reactants are non-polar. The use of (1-Methylcyclohexyl)acetate can be advantageous for high-temperature substitutions.

Reaction: Williamson Ether Synthesis

sn2_reaction reagents Sodium Phenoxide + 1-Bromobutane solvent (1-Methylcyclohexyl)acetate (Solvent) reagents->solvent conditions Heat (e.g., 100-120°C) solvent->conditions product Butyl Phenyl Ether conditions->product

Caption: Workflow for a representative SN2 reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium phenoxide (1.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add dry (1-Methylcyclohexyl)acetate (sufficient to make a 0.5 M solution).

  • Substrate Addition: Add 1-bromobutane (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield butyl phenyl ether.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (TLC/GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Base-Induced Elimination Reaction (E2)

Rationale: E2 reactions are often carried out in aprotic solvents to prevent solvolysis. The high boiling point of (1-Methylcyclohexyl)acetate is beneficial for eliminations that require thermal promotion.

Reaction: Dehydrohalogenation of an Alkyl Halide

Step-by-Step Protocol:

  • Reagent Preparation: To a stirred solution of potassium tert-butoxide (1.5 eq) in (1-Methylcyclohexyl)acetate in a round-bottom flask under a nitrogen atmosphere, add the alkyl halide (e.g., 2-bromo-2-methylbutane, 1.0 eq) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 80-100°C to drive the reaction to completion. Monitor by GC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and carefully remove the solvent by distillation. The resulting alkene can be further purified by fractional distillation.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (1-Methylcyclohexyl)acetate.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(1-Methylcyclohexyl)acetate is a promising non-polar, aprotic solvent with a favorable safety and operational profile for a variety of organic reactions. Its high boiling point and stability make it a suitable medium for high-temperature synthesis. While more research is needed to fully explore its applications, the illustrative protocols provided in this guide offer a solid foundation for its integration into synthetic workflows. Researchers are encouraged to explore its potential to enhance reaction efficiency and selectivity in their specific applications.

References

  • FooDB. (n.d.). Showing Compound 1-Acetylcyclohexyl acetate (FDB019345). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]

  • Bhandare, R. B., & Bodekar, A. B. (2019). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. International Journal of Engineering and Advanced Technology (IJEAT), 9(1), 4310-4314. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclohexyl)acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6146–6186. Retrieved from [Link]

  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • ResearchGate. (2019, March 12). How can I etch ester in non-polar solvent?. Retrieved from [Link]

  • Kumar, S., et al. (2014). Esterase Active in Polar Organic Solvents from the Yeast Pseudozyma sp. NII 08165. BioMed Research International, 2014, 843705. Retrieved from [Link]

  • ECHA. (2023, June 9). 2-methylcyclohexyl acetate - Substance Information. Retrieved from [Link]

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Application Note: High-Precision Purity Assessment of (1-Methylcyclohexyl)acetate using Quantitative ¹H NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for determining the chemical purity of (1-Methylcyclohexyl)acetate using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers a direct, accurate, and non-destructive approach for quantification without the need for a specific reference standard of the analyte.[1][2][3] We will explore the fundamental principles of qNMR, systematic method development, a step-by-step experimental protocol, data analysis, and method validation. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to implement a robust and reliable method for purity assessment of organic molecules.

The Principle of Quantitative NMR: A Foundational Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation, but its quantitative capabilities are equally powerful.[4] The core principle of qNMR is that the area (integral) of a given NMR signal is directly proportional to the number of nuclei contributing to that resonance.[2][5] This linear relationship allows for the precise determination of the relative or absolute concentration of different species in a sample.[6]

For absolute quantification, the most common approach is the internal standard method.[7] In this technique, a known mass of a stable, high-purity reference compound (the internal standard) is added to a known mass of the analyte. By comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. The key advantage of qNMR is that the internal standard does not need to be structurally related to the analyte, making it a versatile and efficient method.[1]

Strategic Method Development for (1-Methylcyclohexyl)acetate

A robust qNMR method is built upon careful planning and understanding of the analyte and potential interferences. The choices made during development are critical for ensuring the final protocol is both accurate and self-validating.

Analyte Characterization: (1-Methylcyclohexyl)acetate
  • Structure and ¹H NMR Profile: (1-Methylcyclohexyl)acetate (C₉H₁₆O₂)[8] possesses distinct proton signals ideal for quantification:

    • A singlet for the acetate methyl protons (-OCOCH₃ ), typically around δ 2.0 ppm.

    • A singlet for the methyl protons on the cyclohexane ring (-CCH₃ ), typically around δ 1.4-1.5 ppm.

    • A complex multiplet for the ten cyclohexane ring protons (-CH₂ -), typically between δ 1.2-1.8 ppm. The two singlets are excellent candidates for quantification due to their simplicity and separation from the more complex ring proton signals.

  • Potential Impurities: Common impurities may arise from the synthesis process, which often involves the esterification of 1-methylcyclohexanol. Potential impurities could include:

    • Unreacted 1-methylcyclohexanol: The primary starting material.

    • Residual Solvents: e.g., Toluene, Dichloromethane.

    • Side-Products: Dehydration of the starting alcohol could lead to methylcyclohexene isomers.

Internal Standard (IS) Selection: The Key to Accuracy

The choice of an internal standard is paramount. An ideal IS should meet several criteria:[1][5][9]

  • Possess a certified high purity.

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Have a simple NMR spectrum with at least one sharp signal in a region free of overlap from analyte or impurity signals.

  • Be readily soluble in the chosen deuterated solvent.

For the analysis of (1-Methylcyclohexyl)acetate in a common solvent like Chloroform-d (CDCl₃), Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (around δ 6.3 ppm), a region completely clear of any signals from the analyte or its likely impurities.

Solvent Selection: Ensuring a Homogeneous System

The solvent must completely dissolve both the (1-Methylcyclohexyl)acetate analyte and the maleic acid internal standard to ensure a homogeneous solution for accurate analysis.[10][11] Chloroform-d (CDCl₃) is a suitable choice as it effectively dissolves both nonpolar esters and the more polar maleic acid. Using a solvent with low residual water content is also important to avoid a large H₂O signal that could interfere with baseline correction.[5]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution minimizes sources of error.

Materials and Equipment
  • Analyte: (1-Methylcyclohexyl)acetate sample of unknown purity.

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS).

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • High-quality 5 mm NMR tubes.

    • Analytical microbalance (readability of at least 0.01 mg).

    • Glass vials with caps.

    • Calibrated volumetric pipettes and flasks (if preparing stock solutions).

    • Anti-static equipment to minimize weighing errors.[5]

qNMR Sample Preparation Workflow

Accurate weighing is often the largest source of uncertainty in a qNMR experiment.[2][9] Therefore, meticulous care is required.

// Node Definitions weigh_analyte [label="1. Weigh Analyte", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_is [label="2. Weigh Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="3. Transfer to Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="4. Add CDCl3 & Dissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="5. Vortex Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer_tube [label="6. Transfer to NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire [label="7. Acquire qNMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Edges weigh_analyte -> transfer [label="~15-20 mg into vial"]; weigh_is -> transfer [label="~8-12 mg into same vial"]; transfer -> dissolve [label="Record exact masses"]; dissolve -> vortex [label="~0.7 mL"]; vortex -> transfer_tube [label="Ensure homogeneity"]; transfer_tube -> acquire; } } Caption: Workflow for qNMR sample preparation.

Step-by-Step Procedure:

  • Using an analytical microbalance, accurately weigh approximately 15-20 mg of (1-Methylcyclohexyl)acetate directly into a clean, dry glass vial. Record the mass to the nearest 0.01 mg.

  • To the same vial, add approximately 8-12 mg of the Maleic Acid internal standard. Record the exact mass. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for optimal accuracy.[5][9]

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Cap the vial and vortex thoroughly for at least 30 seconds to ensure complete dissolution and homogeneity of the solution.

  • Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition Parameters

For the results to be truly quantitative, the acquisition parameters must be optimized to ensure all signals are fully relaxed and accurately represented.[6]

ParameterRecommended ValueRationale
Pulse Program zg30 or zg90A simple, single-pulse experiment. A 90° pulse provides maximum signal per scan.[5][9]
Pulse Angle (p1) 30° - 90°Calibrate the 90° pulse width accurately for the specific probe.
Relaxation Delay (d1) ≥ 30 secondsCrucial for accuracy. This must be at least 5-7 times the longest T₁ of any signal of interest (analyte or IS) to ensure complete magnetization recovery between scans.[6][9][12] T₁ values for protons in small molecules are typically 1-5 seconds, so a 30-second delay is a safe and conservative starting point.
Acquisition Time (aq) ≥ 3 secondsMust be long enough for the Free Induction Decay (FID) to decay to baseline, preventing signal truncation.[5]
Number of Scans (NS) 8 - 16Set to achieve a Signal-to-Noise ratio (S/N) > 250:1 for the signals being integrated to ensure precision better than 1%.[6][12]
Receiver Gain (RG) Auto-adjust then checkThe receiver gain should be set as high as possible without "clipping" the FID, which would distort the signal intensities.[12]
Spinning OffSpinning is turned off to prevent spinning sidebands which can complicate the baseline and interfere with integration.[9]

Data Processing and Purity Calculation

Careful and consistent data processing is as important as the acquisition itself. Manual processing is recommended for the highest precision.[5]

Processing Steps
  • Apodization: Apply a mild exponential line broadening function (e.g., LB = 0.3 Hz) to improve the S/N without significantly degrading resolution.[6][13]

  • Fourier Transform: Convert the FID into the frequency-domain spectrum.

  • Phasing: Manually adjust the zero-order and first-order phase to make all peaks perfectly symmetrical with a flat baseline.

  • Baseline Correction: Manually apply a polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the signals to be integrated. Accurate integration is impossible without a flat baseline.[6][9]

  • Referencing: Set the TMS peak to δ 0.00 ppm.

  • Integration:

    • Carefully integrate the well-resolved singlet of the acetate methyl protons (-OCOCH₃ ) of (1-Methylcyclohexyl)acetate.

    • Integrate the singlet of the olefinic protons of the Maleic Acid internal standard.

    • Ensure the integration regions are consistent and wide enough to encompass the entire peak, including any ¹³C satellites if desired (the choice to include or exclude satellites must be consistent for both analyte and standard).[9]

The qNMR Purity Equation

The purity of the analyte (%Purity) is calculated using the following formula:[13]

Purity (%) = (IAn / NAn) * (NIS / IIS) * (MWAn / MWIS) * (mIS / mAn) * PIS

Where:

  • IAn = Integral of the analyte signal.

  • IIS = Integral of the internal standard signal.

  • NAn = Number of protons for the analyte signal (for -OCOCH₃ , NAn = 3).

  • NIS = Number of protons for the IS signal (for Maleic Acid, NIS = 2).

  • MWAn = Molecular weight of the analyte (156.22 g/mol ).[8]

  • MWIS = Molecular weight of the internal standard (Maleic Acid, 116.07 g/mol ).

  • mAn = Mass of the analyte.

  • mIS = Mass of the internal standard.

  • PIS = Purity of the internal standard (as a percentage, e.g., 99.8%).

Example Data and Calculation

The following table presents hypothetical data from a qNMR experiment.

ParameterAnalyte ((1-Methylcyclohexyl)acetate)Internal Standard (Maleic Acid)
Mass (m) 18.55 mg10.21 mg
Molecular Weight (MW) 156.22 g/mol 116.07 g/mol
Signal Integrated Acetate Methyl (-OCOCH₃)Olefinic Protons (=CH)
Number of Protons (N) 32
Integral Value (I) 5.824.25
Purity of IS (PIS) -99.8%

Calculation: Purity (%) = (5.82 / 3) * (2 / 4.25) * (156.22 / 116.07) * (10.21 / 18.55) * 99.8% Purity (%) = (1.940) * (0.471) * (1.346) * (0.550) * 99.8% Purity (%) = 0.6765 * 99.8% = 67.5%

Method Validation

To ensure the qNMR method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] A validated method provides trustworthiness in the results.[16]

// Node Definitions main [label="Validated qNMR Method", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=2.5, height=0.8]; spec [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; lin [label="Linearity", fillcolor="#F1F3F4", fontcolor="#202124"]; acc [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; prec [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; robust [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges main -> {spec, lin, acc, prec, robust} [dir=none]; } } Caption: Core parameters for qNMR method validation.

  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by the absence of interfering signals from the solvent, internal standard, or expected impurities at the chemical shift of the quantified analyte and IS signals.

  • Linearity: A series of samples with a fixed amount of IS and varying amounts of the analyte are prepared. The plot of the mass ratio (mAn/mIS) versus the integral ratio (IAn/IIS) should yield a straight line with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by analyzing a sample of (1-Methylcyclohexyl)acetate with a known, certified purity. The agreement between the measured value and the certified value indicates the method's accuracy.

  • Precision:

    • Repeatability: The analysis of at least six replicate samples is performed on the same day by the same analyst. The Relative Standard Deviation (RSD) should typically be ≤ 1%.

    • Intermediate Precision: The experiment is repeated on a different day or with a different analyst or instrument to assess variability. The RSD should remain within acceptable limits (e.g., ≤ 2%).

  • Robustness: Small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle) are made to ensure they do not significantly impact the results, demonstrating the method's reliability during routine use.

Conclusion

Quantitative ¹H NMR spectroscopy is a rapid, direct, and highly accurate primary method for determining the purity of (1-Methylcyclohexyl)acetate. By following a carefully planned method development strategy, employing a meticulous experimental protocol with optimized acquisition parameters, and performing consistent data processing, this technique provides reliable and defensible purity values. The method's versatility, speed, and the elimination of the need for a substance-specific reference standard make it an invaluable tool in pharmaceutical development and quality control environments.

References

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube.
  • qNMR - Quantitative Analysis by NMR. (2022). AWS.
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  • NMR acquisition parameters and qNMR. (2021). Nanalysis.
  • Practical guide for accurate quantitative solution state NMR analysis.Request PDF.
  • Internal Standard for qNMR (Calibration Standard for qNMR).FUJIFILM Wako Pure Chemical Corporation.
  • qNMR Purity Recipe Book (1 - Sample Preparation).Mestrelab Research.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education.
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017). Sigma-Aldrich.
  • Purity by Absolute qNMR Instructions.Journal of Medicinal Chemistry.
  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign.University of Illinois Chicago.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.RSSL.
  • Stimuli Article (qNMR).US Pharmacopeia (USP).
  • Cyclohexanol, methyl-, 1-acetate.PubChem.
  • NMR Sample Preparation: The Complete Guide.Organomation.
  • Determining and reporting purity of organic molecules: why qNMR. (2013). Magnetic Resonance in Chemistry.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019). Nanalysis.
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers.
  • NMR Chemical Shifts of Impurities.Sigma-Aldrich.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.Phytochemical Analysis.
  • Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy.Benchchem.
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Application Notes & Protocols for the Synthesis of (1-Methylcyclohexyl)acetate via Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

(1-Methylcyclohexyl)acetate is an ester of a tertiary alcohol, a structural motif found in various natural products and pharmaceutical intermediates. Its synthesis presents unique challenges, primarily due to the steric hindrance of the tertiary alcohol (1-methylcyclohexanol) and the potential for side reactions like dehydration under harsh conditions. While direct Fischer esterification is an option, transesterification offers a valuable alternative, allowing for the conversion of a readily available ester (e.g., methyl or ethyl acetate) into the desired product.

This guide provides a comprehensive overview of the primary transesterification methods for synthesizing (1-methylcyclohexyl)acetate. It delves into the mechanistic underpinnings of acid-catalyzed pathways, discusses the practical limitations of other methods, and provides detailed, field-tested protocols. The core scientific principle is the nucleophilic acyl substitution, where 1-methylcyclohexanol acts as the incoming nucleophile, displacing the alkoxy group of the starting ester. The reaction is an equilibrium process, necessitating strategic choices to drive the reaction toward the desired product.[1]

Mechanistic Overview: The Chemistry of Transesterification

Transesterification involves the exchange of an alkoxy group (-OR') of an ester with the alkoxy group (-OR'') of an alcohol.[1] The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification

This is the most viable method for tertiary alcohols. The mechanism proceeds through a sequence of protonation and deprotonation steps, often abbreviated as PADPED.[1]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the starting ester (e.g., ethyl acetate), significantly increasing the electrophilicity of the carbonyl carbon.[1][2][3]

  • Nucleophilic Attack: The weakly nucleophilic 1-methylcyclohexanol attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack forms a protonated tetrahedral intermediate.[1][2]

  • Proton Transfer: A proton is transferred from the incoming alcohol moiety to the leaving alkoxy group.

  • Elimination: The protonated leaving group (e.g., ethanol) is eliminated, reforming the carbonyl double bond.

  • Deprotonation: The catalyst is regenerated by deprotonation of the final ester product.

The key to this mechanism's success is the activation of the carbonyl group, which allows it to be attacked by a sterically hindered and weakly nucleophilic tertiary alcohol.[4]

Fig 1. Acid-Catalyzed Transesterification Mechanism.
Base-Catalyzed Transesterification: A Word of Caution

Base-catalyzed transesterification proceeds by generating a potent nucleophile (an alkoxide) from the alcohol, which then attacks the ester.[1][5] However, this method is generally unsuitable for producing (1-Methylcyclohexyl)acetate for two critical reasons:

  • Steric Hindrance: The bulky nature of 1-methylcyclohexanol makes its corresponding alkoxide a strong, sterically hindered base.

  • Elimination Side Reaction: This strong, hindered base is more likely to act as a base rather than a nucleophile, promoting the E2 elimination of the starting ester or the product, which is not a desired outcome. Furthermore, the presence of water can lead to saponification, complicating product isolation.[6]

For these reasons, acid-catalyzed methods are strongly preferred and will be the focus of the detailed protocols.

Strategic Approaches to Maximize Yield

Transesterification is an equilibrium-controlled reaction.[1] To achieve high conversion to (1-Methylcyclohexyl)acetate, the equilibrium must be shifted to the product side. This can be accomplished by two primary strategies:

  • Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive one, will drive the reaction forward according to Le Châtelier's principle. In this synthesis, using the acetate source (e.g., ethyl or methyl acetate) as the solvent is a common and effective approach.[1]

  • Removal of a Product: Continuously removing one of the products as it forms will prevent the reverse reaction. The lower-boiling alcohol byproduct (methanol or ethanol) can be removed by distillation. A Dean-Stark apparatus is the classic piece of glassware used for this purpose, particularly when an azeotrope-forming solvent is used to facilitate water or alcohol removal.[7][8][9] Reactive distillation, where reaction and separation occur in the same unit, is an advanced industrial application of this principle.

Comparative Overview of Catalytic Systems

Catalyst TypeExamplesAdvantagesDisadvantagesSuitability for Tertiary Esters
Homogeneous Acid p-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄)High activity, low cost.Difficult to remove from product, corrosive, potential for side reactions at high temp.[10]Good, but requires careful temperature control to prevent dehydration.[4]
Heterogeneous Acid Acidic Ion-Exchange Resins (e.g., Amberlyst-15, NKC-9)Easily separated by filtration, reusable, less corrosive, can be used in flow reactors.[11]Lower activity than homogeneous catalysts, may require higher temperatures or longer reaction times.[12]Excellent, minimizes side reactions and simplifies purification.[13][14]
Enzymatic Immobilized Lipases (e.g., Novozym® 435)High selectivity (regio- and enantioselectivity), mild reaction conditions, environmentally friendly.[15][16]Higher cost, slower reaction rates, sensitive to solvent and temperature.[17]Potentially viable but less common; steric hindrance can be a major challenge.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Heterogeneous Acid Catalysis using an Ion-Exchange Resin

This method is highly recommended due to its ease of workup and catalyst recyclability. It is based on established procedures for the synthesis of sterically hindered esters.[13]

Materials:

  • 1-Methylcyclohexanol

  • Ethyl acetate (reagent grade, used in excess as reactant and solvent)

  • Strongly acidic cation-exchange resin (e.g., Amberlyst-15 or NKC-9), dried at 75-80°C under vacuum for 24h before use.

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Simple or fractional distillation apparatus

Workflow Diagram:

Fig 2. General workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 1-methylcyclohexanol (1.0 eq), ethyl acetate (4.0 to 5.0 eq), and the dried acidic resin (15-20 wt% relative to the alcohol). Causality: Using a large excess of ethyl acetate drives the equilibrium towards the product. The catalyst loading is a balance between reaction rate and cost; 15-20% is a typical starting point for these resins.[13]

  • Reaction Setup: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.

  • Heating and Reaction: Heat the mixture to a gentle reflux (approx. 77-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 3-6 hours.[13]

  • Cooling and Catalyst Removal: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Remove the resin catalyst by simple filtration, washing the resin with a small amount of fresh ethyl acetate. Trustworthiness: The ease of removing the solid catalyst is a key advantage, ensuring no acidic residue contaminates the subsequent steps.

  • Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic solution with saturated sodium bicarbonate solution to neutralize any leached acidic species from the resin. Repeat until no more gas evolves.

  • Work-up - Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess ethyl acetate using a rotary evaporator.

  • Purification: Purify the crude (1-Methylcyclohexyl)acetate by vacuum distillation to obtain the final product. Collect the fraction boiling at the correct temperature/pressure.

Protocol 2: Homogeneous Acid Catalysis with Product Removal

This protocol uses a soluble acid catalyst and a Dean-Stark apparatus to continuously remove the ethanol byproduct, driving the reaction to completion.

Materials:

  • 1-Methylcyclohexanol

  • Ethyl acetate

  • Toluene or Cyclohexane (as azeotroping agent)[10][18]

  • p-Toluenesulfonic acid monohydrate (p-TSA)[19][20]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, Dean-Stark trap, reflux condenser[7]

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Reactant Charging: To a round-bottom flask, add 1-methylcyclohexanol (1.0 eq), ethyl acetate (1.5-2.0 eq), toluene (enough to fill the Dean-Stark trap and provide sufficient reaction volume), and p-TSA (1-3 mol%). Causality: Toluene forms a low-boiling azeotrope with the ethanol byproduct, facilitating its removal. A lower excess of ethyl acetate is needed because the equilibrium is driven by product removal.[10]

  • Reaction Setup: Assemble the flask with the Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene before starting.

  • Heating and Azeotropic Removal: Heat the mixture to reflux. The toluene-ethanol azeotrope will distill into the Dean-Stark trap. As it condenses, the denser ethanol/water phase will separate to the bottom (if p-TSA monohydrate is used), and the upper toluene layer will overflow back into the reaction flask. Continue refluxing until no more ethanol/water is collected in the trap.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Dilute with additional ethyl acetate or another suitable solvent like diethyl ether.

  • Work-up: Carefully transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the p-TSA catalyst.[10] Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Conclusion and Future Perspectives

For the synthesis of (1-Methylcyclohexyl)acetate, transesterification using heterogeneous acid catalysts like Amberlyst-15 offers the most robust and easily scalable laboratory method, balancing high conversion with simplified purification.[13][14] While homogeneous catalysis combined with a Dean-Stark trap is also effective, it requires more careful neutralization and workup steps.[10] The steric hindrance of the tertiary alcohol makes base-catalyzed methods impractical due to competing elimination reactions.[4] Future research may focus on developing highly active and selective solid acid catalysts that can operate under even milder conditions or exploring lipase-catalyzed routes in specialized non-aqueous systems, which could provide a greener, more selective alternative, though challenges with sterically hindered substrates remain.[15][21]

References

  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • Adsorption of acetic acid on ion-exchange resins in non-aqueous conditions | Request PDF. (n.d.). ResearchGate. [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024). PubMed Central. [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.). ResearchGate. [Link]

  • Dean–Stark apparatus. (n.d.). Wikipedia. [Link]

  • Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol | Request PDF. (n.d.). ResearchGate. [Link]

  • A Novel Process Using Ion Exchange Resins for the Coproduction of Ethyl and Butyl Acetates. (n.d.). SciRP.org. [Link]

  • p-toluenesulfonic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Mechanism of acid catalyzed transesterification. (n.d.). ResearchGate. [Link]

  • Dean Stark Apparatus. (n.d.). Scoilnet. [Link]

  • Transesterification of Ethylacetate over Na2Si2O5 Solid Catalyst. (n.d.). Semantic Scholar. [Link]

  • Lipase catalyzed ester synthesis for food processing industries. (n.d.). SciELO. [Link]

  • Purification of vinyl acetate by distillation and scrubbing of the distillate. (n.d.).
  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (n.d.). MDPI. [Link]

  • P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. (n.d.). Atlantis Press. [Link]

  • Experimental kinetic study of transesterification of ethyl acetate with methanol catalyzed by gel and macroporous acidic ion exchange resins. (n.d.). Semantic Scholar. [Link]

  • Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. (n.d.). MDPI. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • REACTION ENGINEERING STUDIES IN ION EXCHANGE RESIN CATALYZED ESTERIFICATION REACTIONS. (n.d.). National Chemical Laboratory. [Link]

  • (a) Reaction mechanism of base-catalyzed transesterification... (n.d.). ResearchGate. [Link]

  • Dean−Stark Apparatus Modified for Use with Molecular Sieves | Industrial & Engineering Chemistry Research. (n.d.). ACS Publications. [Link]

  • The Lipase-catalyzed Synthesis of Sugar Ester in Non-aqueous Medium. (n.d.). ResearchGate. [Link]

  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. (n.d.).
  • Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE. [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024). NIH. [Link]

  • Ion Exchange Resins: An approach for the Development of Advanced Materials with Industrial, Pharmaceutical and Clinical Applications. (n.d.). IJARIIT. [Link]

  • Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. (2022). ACS Omega. [Link]

  • (PDF) Adsorption of acetic acid on ion exchange resin in aqueous and non-aqueous conditions: batch equilibrium study and thermodynamic analysis. (n.d.). ResearchGate. [Link]

  • REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. (2017). Journal of Chemical Technology and Metallurgy. [Link]

  • Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. (n.d.). PubMed. [Link]

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (n.d.). MDPI. [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). Semantic Scholar. [Link]

  • Acid-catalyzed transesterification. (2020). YouTube. [Link]

  • Purification of ethyl acetate from mixtures comprising ethanol and water by pressure swing distillation. (n.d.).
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). NIH. [Link]

  • (PDF) Synthesis of Ester from Waste Cooking Oil (WCO) and Pentaerythritol via Dean-Stark Distillation for Potential Use as Biolubricant. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side reactions in 1-methylcyclohexyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-methylcyclohexyl acetate. As a tertiary ester, its synthesis presents unique challenges, primarily the competing E1 elimination side reaction. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize side reactions, thereby maximizing the yield and purity of your desired product.

Understanding the Core Challenge: Esterification vs. Elimination

The synthesis of 1-methylcyclohexyl acetate from 1-methylcyclohexanol and an acetylating agent (like acetic acid or acetic anhydride) is a classic example of the competition between nucleophilic substitution (SN1, leading to the ester) and elimination (E1, leading to alkene byproducts). Both pathways proceed through a common tertiary carbocation intermediate, making the reaction conditions paramount in dictating the major product.

The primary side products are the isomeric alkenes, 1-methylcyclohexene and methylenecyclohexane, formed through the acid-catalyzed dehydration of 1-methylcyclohexanol.[1][2][3] According to Zaitsev's rule, the more substituted alkene, 1-methylcyclohexene, is generally the major elimination product.[1]

Reaction Mechanism: The Competing Pathways

Below is a diagram illustrating the desired esterification pathway and the competing elimination side reaction.

G cluster_0 Initiation: Formation of Carbocation cluster_1 Pathway 1: Desired Esterification (SN1) cluster_2 Pathway 2: Side Reaction (E1 Elimination) 1_methylcyclohexanol 1-Methylcyclohexanol protonated_alcohol Protonated Alcohol 1_methylcyclohexanol->protonated_alcohol + H⁺ carbocation Tertiary Carbocation Intermediate protonated_alcohol->carbocation - H₂O carbocation->protonated_alcohol + H₂O acetic_acid Acetic Acid/Anhydride protonated_ester Protonated Ester carbocation->protonated_ester + Acetic Acid alkenes 1-Methylcyclohexene & Methylenecyclohexane (Byproducts) carbocation->alkenes - H⁺ (from adjacent C) water H₂O ester 1-Methylcyclohexyl Acetate (Product) protonated_ester->ester - H⁺

Caption: Competing SN1 (Esterification) and E1 (Elimination) pathways in the synthesis of 1-methylcyclohexyl acetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-methylcyclohexyl acetate in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of Ester 1. High Reaction Temperature: Elevated temperatures favor the elimination reaction, which has a higher activation energy.[2] 2. Strong Acid Catalyst: Strong acids (e.g., concentrated H₂SO₄) are very effective at promoting dehydration.[2][3] 3. Presence of Water: Water can shift the equilibrium of the Fischer esterification back towards the reactants. 4. Incomplete Reaction: Insufficient reaction time or catalyst amount.1. Maintain a lower reaction temperature (e.g., room temperature to 40°C).[4] 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15 resin) or a non-acidic method.[5][4] 3. Ensure all glassware is oven-dried and use anhydrous reagents. Consider using a Dean-Stark apparatus to remove water as it forms.[5] 4. Monitor the reaction by TLC or GC to determine completion. Use an appropriate catalyst loading.1. Lowering the temperature reduces the rate of the competing E1 reaction more than the SN1 reaction. 2. Milder acids are less prone to protonating the alcohol and facilitating water loss. Ion-exchange resins like Amberlyst-15 provide an acidic environment with easier separation.[5][4] 3. According to Le Chatelier's principle, removing a product (water) drives the equilibrium towards the formation of the ester.[5] 4. Reaction monitoring ensures that the reaction is allowed to proceed to completion without unnecessary heating that could lead to decomposition.
High Percentage of Alkene Byproduct 1. Excessive Heat: As mentioned, this is a primary driver for elimination. 2. Strongly Acidic Conditions: Strong proton sources readily promote the formation of the carbocation and subsequent elimination. 3. Prolonged Reaction Time at High Temperature: Even if the initial yield is good, prolonged heating can lead to the decomposition of the ester back to the carbocation, which can then undergo elimination.1. Use a temperature-controlled reaction setup (e.g., water bath). 2. Consider using a solid acid catalyst like Amberlyst-15, which can be filtered off, preventing further reaction during work-up.[4] 3. Monitor the reaction and work it up as soon as it is complete.1. Precise temperature control is crucial for maximizing selectivity. 2. Solid acid catalysts offer the advantage of being easily removed, quenching the reaction and preventing further side reactions during product isolation.[4] 3. Minimizing the time the product is exposed to acidic conditions at elevated temperatures is key to preventing decomposition.
Difficulty in Purifying the Product 1. Similar Boiling Points: The boiling points of 1-methylcyclohexyl acetate and 1-methylcyclohexene may be close, making simple distillation challenging. 2. Acidic Residue: Residual acid catalyst can cause decomposition of the ester during distillation.1. Use fractional distillation for separation. Alternatively, the alkene can be removed by reaction with a dilute solution of bromine or potassium permanganate, followed by extraction (use with caution as this may affect the ester). 2. Thoroughly neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and wash with water and brine before drying and distilling.1. Fractional distillation provides multiple theoretical plates for separating compounds with close boiling points. Chemical treatment of the alkene converts it into a non-volatile product that is more easily separated. 2. Complete removal of the acid catalyst is essential to prevent re-equilibration and decomposition of the ester at the high temperatures required for distillation.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer esterification of tertiary alcohols like 1-methylcyclohexanol so prone to side reactions?

A1: The Fischer esterification of tertiary alcohols is challenging due to the stability of the tertiary carbocation intermediate that forms upon protonation of the alcohol and loss of water.[3] This stable carbocation is a branch point for both the desired SN1 reaction with the carboxylic acid to form the ester and the competing E1 elimination reaction to form an alkene.[2] Furthermore, steric hindrance around the tertiary carbon can slow down the nucleophilic attack by the carboxylic acid, giving more time for the elimination to occur.

Q2: Can I use acetic anhydride instead of acetic acid? What are the advantages?

A2: Yes, using acetic anhydride is a common and often preferred method. The main advantage is that the reaction is not an equilibrium, as the byproduct is acetic acid, not water. This drives the reaction to completion. Often, a base like pyridine or 4-dimethylaminopyridine (DMAP) is used as a catalyst and to scavenge the acetic acid produced. This method avoids the use of strong mineral acids, thus significantly reducing the extent of the dehydration side reaction.

Q3: What are some alternative, milder methods for synthesizing 1-methylcyclohexyl acetate?

A3: For sensitive or sterically hindered alcohols, the Steglich esterification is an excellent alternative.[6][7] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] The reaction is performed under mild, neutral conditions, which completely avoids the acid-catalyzed elimination side reaction.[7]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light (if the compounds are UV active) or by staining (e.g., with potassium permanganate, which will react with the alcohol and alkene). The disappearance of the 1-methylcyclohexanol spot indicates the completion of the reaction. For a more quantitative analysis, gas chromatography (GC) can be used to determine the relative amounts of starting material, product, and byproducts.[1]

Q5: My final product is contaminated with 1-methylcyclohexene. How can I purify it?

A5: Fractional distillation is the most common method. If this is not effective, you can try a chemical purification. Carefully add a dilute solution of bromine in a non-polar solvent dropwise to your product mixture. The bromine will react with the double bond of the alkene. The resulting dibrominated compound will have a much higher boiling point and can be easily separated by simple distillation. Ensure you do not add an excess of bromine. Afterwards, wash the organic layer to remove any unreacted bromine.

Experimental Protocols

Protocol 1: Fischer Esterification with a Solid Acid Catalyst

This protocol aims to minimize dehydration by using a milder, solid acid catalyst.

G start Start reactants 1. Combine 1-methylcyclohexanol, glacial acetic acid, and Amberlyst-15 in a round-bottom flask. start->reactants reflux 2. Heat the mixture to a gentle reflux (around 80-100°C) and monitor by TLC. reactants->reflux cool 3. Cool the reaction mixture to room temperature. reflux->cool filter 4. Filter to remove the Amberlyst-15 resin. cool->filter neutralize 5. Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution. filter->neutralize wash 6. Wash with water and then with brine. neutralize->wash dry 7. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry distill 8. Filter and concentrate the solvent. Purify by fractional distillation. dry->distill end End distill->end

Caption: Workflow for Fischer Esterification using a solid acid catalyst.

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclohexanol (1.0 eq), glacial acetic acid (1.5 eq), and Amberlyst-15 resin (10% by weight of the alcohol).

  • Heat the mixture to a gentle reflux (80-100°C) and monitor the reaction by TLC until the starting alcohol is consumed.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of diethyl ether or dichloromethane.

  • Transfer the combined filtrate to a separatory funnel and carefully wash with a saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes the excess acetic acid.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Acylation with Acetic Anhydride and Pyridine

This protocol avoids strong acids, thus minimizing the elimination side reaction.

Step-by-Step Methodology:

  • In a dry, three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 1-methylcyclohexanol (1.0 eq) in anhydrous pyridine (2.0 eq).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.2 eq) dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Pour the reaction mixture into cold, dilute hydrochloric acid to neutralize the pyridine.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with dilute HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by distillation.

Data Presentation: Impact of Catalyst on Yield and Selectivity

Catalyst Temperature (°C) Reaction Time (h) Yield of Ester (%) Yield of Alkene (%) Reference
H₂SO₄ (conc.)1002~40-50~50-60General Knowledge
p-TsOH804~60-70~30-40General Knowledge
Amberlyst-1580-1004-6~80-90~10-20[4]
Acetic Anhydride/Pyridine0 - RT3-5>90<5General Knowledge
DCC/DMAPRT3>95<1[6][7]
Note: These are typical values and can vary based on specific reaction conditions.

References

  • Fischer Esterification. (2022, November 16). Chemistry LibreTexts. [Link]

  • Bhandare, R. B., & Bodekar, A. B. (2019). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography.
  • PubChem. (n.d.). (1-Methylcyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). YouTube. [Link]

  • Gou, W., et al. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega, 8(14), 13192–13201.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024, January 23). National Institutes of Health. [Link]

  • Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. (2023, March 20). ResearchGate. [Link]

  • What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl. (2021, February 24). YouTube. [Link]

  • Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves. (2025, August 7). ResearchGate. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). ResearchGate. Retrieved from [Link]

  • Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. (n.d.). MDPI. [Link]

  • Catalysts used for the esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Performance Comparison of Heterogeneous Catalysts based on Natural Bangka Kaolin for Biodiesel Production by Acid and Base Activation Processes. (2024, December 24). International Journal of Technology, 15(8), 1641.
  • Esterification of tertiary alcohols. (1971).
  • What is the major product of the dehydration of 1-methylcyclohexanol in the presence of sulfuric acid? (n.d.). Study.com. Retrieved from [Link]

  • Conversion of 1-Methylcyclohexene to Cyclopentyl methyl ketone. (2025, February 28). YouTube. [Link]

  • Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry. (2025, December 28). ResearchGate. [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

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Investigating the long-term stability and degradation of (1-Methylcyclohexyl)acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for investigating the long-term stability and degradation of (1-Methylcyclohexyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the handling, analysis, and stability assessment of this compound.

Introduction

(1-Methylcyclohexyl)acetate is a volatile ester with applications in various industries. Understanding its stability profile is critical for ensuring product quality, efficacy, and safety throughout its lifecycle. This guide provides a framework for designing and executing robust stability studies, identifying potential degradation pathways, and troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can influence the stability of (1-Methylcyclohexyl)acetate?

A1: The stability of (1-Methylcyclohexyl)acetate, like other acetate esters, is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents.[1] Being a tertiary acetate, it is particularly susceptible to hydrolysis, especially under acidic or basic conditions.

Q2: What is the expected shelf-life of (1-Methylcyclohexyl)acetate under typical storage conditions?

A2: The shelf-life is highly dependent on the specific storage conditions (temperature, humidity, light protection) and the purity of the material. For a related compound, 2-Methylcyclohexyl acetate, a shelf-life of 1 year is suggested when stored in tightly closed containers in a dry place, away from ignition sources and oxidizing/acidic materials.[1] A comprehensive stability study following ICH guidelines is necessary to establish a definitive shelf-life for (1-Methylcyclohexyl)acetate.[2][3]

Degradation Pathways

Q3: What are the most likely degradation pathways for (1-Methylcyclohexyl)acetate?

A3: Based on its chemical structure, the most probable degradation pathways are hydrolysis and, to a lesser extent, oxidation.

  • Hydrolysis: The ester linkage is susceptible to cleavage, especially in the presence of acid or base, yielding 1-methylcyclohexanol and acetic acid. Due to the tertiary nature of the alcohol, this process can be faster than for primary or secondary acetates.

  • Oxidation: While the saturated cyclohexane ring is relatively stable, oxidation can potentially occur at the tertiary carbon or other positions on the ring, leading to the formation of hydroperoxides, ketones, or other oxygenated derivatives.[4]

Q4: How can I predict the potential degradation products of (1-Methylcyclohexyl)acetate?

A4: Predicting degradation products involves considering the functional groups present in the molecule and the stress conditions applied. For (1-Methylcyclohexyl)acetate, the primary degradation products from hydrolysis would be 1-methylcyclohexanol and acetic acid. Oxidative degradation is more complex and could lead to a variety of products, including ketones and ring-opened structures. Forced degradation studies are essential to experimentally identify these products.[5]

Diagram of Predicted Hydrolytic Degradation Pathway

G 1_Methylcyclohexyl_acetate (1-Methylcyclohexyl)acetate H2O_H_OH H₂O (H⁺ or OH⁻) 1_Methylcyclohexyl_acetate->H2O_H_OH 1_Methylcyclohexanol 1-Methylcyclohexanol 1_Methylcyclohexyl_acetate->1_Methylcyclohexanol Hydrolysis Acetic_Acid Acetic Acid 1_Methylcyclohexyl_acetate->Acetic_Acid Hydrolysis

Caption: Predicted hydrolytic degradation of (1-Methylcyclohexyl)acetate.

Analytical Methodology

Q5: What analytical techniques are most suitable for stability studies of (1-Methylcyclohexyl)acetate?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for quantifying the volatile (1-Methylcyclohexyl)acetate and its potential volatile degradation products like 1-methylcyclohexanol. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can be employed to analyze less volatile degradation products or to quantify acetic acid.[6][7]

Q6: I am observing peak tailing when analyzing (1-Methylcyclohexyl)acetate by GC. What could be the cause?

A6: Peak tailing for a relatively non-polar compound like (1-Methylcyclohexyl)acetate can be caused by several factors:

  • Active sites in the inlet or column: The sample may be interacting with active silanol groups. Using an inert inlet liner and a high-quality, deactivated GC column is crucial.

  • Column contamination: Residues from previous injections can cause peak tailing. Baking out the column or trimming the first few centimeters may resolve this.

  • Improper column installation: If the column is not installed correctly in the inlet or detector, dead volume can lead to peak tailing.

  • Solvent effect issues: A mismatch in polarity between the solvent, analyte, and stationary phase can cause peak shape problems.[8]

Q7: I am seeing ghost peaks in my GC chromatograms. What is the likely source?

A7: Ghost peaks are extraneous peaks that can originate from several sources:

  • Septum bleed: Over time, the injector septum can degrade and release volatile compounds. Regular replacement of the septum is recommended.[9]

  • Contaminated carrier gas or gas lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

  • Sample carryover: Residual sample from a previous injection can be introduced in a subsequent run. A proper injector cleaning and wash cycle is important.

  • Contaminated solvent: The solvent used to dissolve the sample may contain impurities. Running a blank solvent injection is a good way to check for this.[10]

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Stability Study

Problem: A significant decrease in the concentration of (1-Methylcyclohexyl)acetate is observed sooner than expected in a long-term stability study.

Potential Cause Troubleshooting Steps Rationale
Inadequate Storage Conditions 1. Verify the temperature and humidity records of the stability chamber. 2. Check for any excursions from the set conditions. 3. Ensure the sample containers were properly sealed and protected from light.Deviations from intended storage conditions can accelerate degradation.[11]
Sample Contamination 1. Review the sample handling procedures. 2. Analyze a control sample that has not been subjected to the stability study. 3. Consider the possibility of microbial contamination if the sample was not stored under sterile conditions.Contaminants can act as catalysts for degradation reactions.
Inherent Instability 1. Perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways. 2. Characterize the degradation products using GC-MS or LC-MS.This will help to understand the molecule's intrinsic stability and whether the observed degradation is expected.[5]

Workflow for Investigating Unexpected Degradation

G A Unexpected Degradation Observed B Verify Storage Conditions A->B C Review Sample Handling A->C D Perform Forced Degradation A->D F Determine Root Cause B->F C->F E Identify Degradation Products D->E E->F

Caption: Troubleshooting workflow for unexpected degradation.

Guide 2: Addressing Poor Peak Shape in GC Analysis

Problem: The chromatographic peak for (1-Methylcyclohexyl)acetate is broad or shows significant tailing.

Potential Cause Troubleshooting Steps Rationale
GC Inlet Issues 1. Replace the inlet liner with a new, deactivated liner. 2. Replace the septum. 3. Check for leaks in the inlet.An active or contaminated inlet is a common cause of poor peak shape for sensitive compounds.[12]
GC Column Problems 1. Condition the column according to the manufacturer's instructions. 2. Trim 10-20 cm from the front of the column. 3. If the problem persists, replace the column.Column contamination or degradation of the stationary phase can lead to peak tailing.
Method Parameters 1. Ensure the injection volume is not too large, which can cause overloading. 2. Optimize the oven temperature program to ensure proper focusing of the analyte at the head of the column. 3. Check for a mismatch between the solvent and stationary phase polarity.[8]Suboptimal method parameters can significantly impact chromatographic performance.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for (1-Methylcyclohexyl)acetate.

1. Sample Preparation:

  • Prepare a stock solution of (1-Methylcyclohexyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours in a sealed vial.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control, by a validated stability-indicating GC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Use the mass spectral data to propose structures for the degradation products.

Protocol 2: Long-Term Stability Study

This protocol is based on ICH Q1A(R2) guidelines for establishing the shelf-life of (1-Methylcyclohexyl)acetate.[2][3]

1. Study Design:

  • Use at least three primary batches of (1-Methylcyclohexyl)acetate.

  • Package the samples in the proposed commercial container-closure system.

2. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

4. Analytical Tests:

  • Appearance (visual inspection)

  • Assay of (1-Methylcyclohexyl)acetate (by a validated GC method)

  • Identification and quantification of degradation products (by a validated GC-MS or other suitable method)

  • Acidity (e.g., by titration to quantify acetic acid formation)

5. Data Evaluation:

  • Evaluate the data for trends and determine if any significant changes have occurred over time.

  • Establish a re-test period or shelf-life based on the time at which the product no longer meets its acceptance criteria.

References

  • Astoriom. (2025, October 21). Best Practice Guidance for Biorepository and Sample Stability Storage.
  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial.
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  • Page, M. I. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
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  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (2025, August 6). Determination of acetate in pharmaceutical products by HPLC.
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  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
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  • Organic Letters. (2026, January 23). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes.
  • PubMed. Degradation of Alicyclic Molecules by Rhodococcus Ruber CD4.
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Validation & Comparative

A Comparative Analysis of (1-Methylcyclohexyl)acetate and Other Commercially Significant Fragrance Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry, the selection of individual scent components is paramount to the creation of a harmonious and enduring olfactory experience. Esters, a class of organic compounds renowned for their predominantly fruity and floral aromas, form a foundational pillar of the perfumer's palette. This guide provides a comprehensive comparative analysis of (1-Methylcyclohexyl)acetate, a fragrance ingredient with a characteristic fruity and tropical profile, against three other widely utilized fragrance esters: benzyl acetate, linalyl acetate, and geranyl acetate.

This analysis is tailored for researchers, scientists, and professionals in the fields of fragrance chemistry and product development. It delves into the physicochemical properties, synthesis, olfactory characteristics, volatility, and stability of these esters, supported by experimental data and established scientific principles.

Introduction to Fragrance Esters

Esters are synthesized through the reaction of an alcohol with a carboxylic acid, a process known as esterification. The structural diversity of both the alcohol and carboxylic acid moieties allows for the creation of a vast array of esters, each with a unique scent profile.[1] The volatility of these compounds is a critical factor in their application in perfumery, as it governs the rate at which the fragrance molecules disseminate into the air and are perceived by the olfactory system.[2] Stability, both in terms of shelf-life and within a product matrix, is another crucial consideration, as degradation can lead to undesirable changes in the fragrance profile.[2]

This guide will focus on a comparative evaluation of four key fragrance esters, with (1-Methylcyclohexyl)acetate as the primary subject.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of fragrance molecules is essential for predicting their behavior in a formulation. The table below summarizes key properties of (1-Methylcyclohexyl)acetate and the selected comparator esters.

Property(1-Methylcyclohexyl)acetateBenzyl AcetateLinalyl AcetateGeranyl Acetate
Molecular Formula C₉H₁₆O₂C₉H₁₀O₂C₁₂H₂₀O₂C₁₂H₂₀O₂
Molecular Weight ( g/mol ) 156.22[3]150.17[4]196.29[5]196.29
Boiling Point (°C) ~175-177212[4]220[6]242-245
Vapor Pressure (mmHg @ 25°C) 0.315 (est.)0.18[7]0.111[1]0.02 (est.)
Odor Profile Fruity, tropical, banana, mango, pineapple, honey[8]Fruity, floral, jasmine-like[4]Floral, fruity, bergamot, lavender[8]Floral, rosy, fruity[8]
Odor Threshold Not Found10 ppm (TLV)[9]110.9 ng/L[10]9-460 ppb[8]

Synthesis of Fragrance Esters: A Procedural Outline

The synthesis of esters is a well-established process in organic chemistry. Below is a representative protocol for the synthesis of (1-Methylcyclohexyl)acetate, which can be adapted for the other esters with appropriate modifications to the starting alcohol.

Synthesis of (1-Methylcyclohexyl)acetate

The esterification of the tertiary alcohol, 1-methylcyclohexanol, with acetic anhydride is a common method for producing (1-Methylcyclohexyl)acetate. The use of a catalyst is often employed to increase the reaction rate.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexanol (1.0 equivalent) and acetic anhydride (1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15), to the stirred mixture. The use of solid acid catalysts can simplify the workup process.[1]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure (1-Methylcyclohexyl)acetate.

Caption: Workflow for the synthesis of (1-Methylcyclohexyl)acetate.

Comparative Performance Evaluation

To provide a comprehensive comparison, the performance of these esters will be evaluated based on their volatility, stability, and sensory perception.

Volatility Analysis: Gas Chromatography-Headspace (GC-HS)

Rationale: The volatility of a fragrance ingredient directly impacts its diffusion from a product and its perception over time. Headspace analysis by gas chromatography (GC-HS) is a standard method to quantify the concentration of volatile compounds in the vapor phase above a sample, providing a direct measure of their tendency to evaporate.[3][11]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of each ester at a concentration of 1% (w/w) in a non-volatile solvent (e.g., diethyl phthalate).

  • Incubation: Place a defined volume of each solution into separate headspace vials and seal them. Equilibrate the vials in a thermostatically controlled autosampler at a set temperature (e.g., 37 °C, to simulate skin temperature) for a specific time.

  • Headspace Sampling: An automated headspace sampler injects a fixed volume of the vapor phase from each vial into the gas chromatograph.

  • GC-MS Analysis: The separated compounds are detected and quantified by a mass spectrometer (MS). The peak area of each ester is proportional to its concentration in the headspace.

  • Data Analysis: Compare the peak areas of the four esters to determine their relative volatility. A larger peak area indicates a higher concentration in the headspace and thus greater volatility.

Caption: Workflow for GC-Headspace volatility analysis.

Stability Assessment: Accelerated Aging Studies

Rationale: The chemical stability of a fragrance ester is critical for the shelf-life of a consumer product. Accelerated aging studies, involving exposure to heat and light, are employed to predict long-term stability in a shorter timeframe.[12]

Experimental Protocol:

  • Sample Preparation: Incorporate each ester at a concentration of 0.5% (w/w) into a simple oil-in-water emulsion base. Package the samples in both clear and opaque glass containers.

  • Thermal Stability: Store a set of samples in an oven at a constant elevated temperature (e.g., 40 °C) for a period of 12 weeks.

  • Photostability: Expose another set of samples in the clear containers to a controlled source of UV-A and visible light, simulating exposure to sunlight, for a defined period.

  • Analysis: At regular intervals (e.g., 0, 4, 8, and 12 weeks), analyze the concentration of the ester in each sample using a validated stability-indicating HPLC or GC method.

  • Data Analysis: Plot the concentration of each ester as a function of time for each storage condition. Calculate the degradation rate and half-life for each ester to compare their stability.

Sensory Evaluation: Trained Panel Analysis

Rationale: Ultimately, the performance of a fragrance ingredient is determined by its perception by the consumer. A trained sensory panel can provide objective and reproducible data on the olfactory characteristics of a fragrance.[13]

Experimental Protocol:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of various scent attributes (e.g., fruity, floral, sweet, green).

  • Sample Preparation: Prepare a simple, unscented lotion base containing each of the four esters at a concentration that elicits a moderate and comparable scent intensity.

  • Evaluation: Panelists are presented with the coded samples in a controlled environment. They are asked to evaluate the initial scent profile and the scent evolution on a smelling strip and on the skin over a period of several hours.

  • Data Collection: Panelists rate the intensity of predefined scent attributes at different time points (e.g., 0, 15 min, 1 hr, 4 hr).

  • Data Analysis: The data is statistically analyzed to determine significant differences in the scent profile and longevity of the four esters.

Discussion and Interpretation of Expected Results

Based on the known properties of these esters, we can anticipate certain outcomes from the proposed experimental evaluations.

  • Volatility: (1-Methylcyclohexyl)acetate and linalyl acetate, with their higher estimated vapor pressures, are expected to exhibit greater volatility compared to benzyl acetate and geranyl acetate. This would translate to a stronger initial "lift" or "top note" in a fragrance composition.

  • Stability: Esters can be susceptible to hydrolysis, particularly in aqueous formulations with non-neutral pH.[2] The stability of each ester will depend on its chemical structure and the specific formulation matrix. Photodegradation is also a potential concern for some fragrance molecules when exposed to light.[12]

  • Sensory Perception: The sensory panel will provide valuable insights into the nuances of each ester's scent profile and its evolution over time. The fruity and tropical notes of (1-Methylcyclohexyl)acetate will be compared to the classic floral-fruity character of benzyl acetate, the fresh floral of linalyl acetate, and the rosy-fruity notes of geranyl acetate. The tenacity, or how long the scent lasts on the skin, will also be a key performance indicator.

Conclusion

This comparative analysis provides a framework for the systematic evaluation of (1-Methylcyclohexyl)acetate against other important fragrance esters. The experimental protocols outlined herein will generate the necessary data to make informed decisions regarding the selection and application of these ingredients in fragrance and consumer product development. A thorough understanding of the interplay between chemical structure, physicochemical properties, and sensory perception is essential for the creation of innovative and successful fragrances.

References

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  • PubChem. (n.d.). (1-Methylcyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Olfactory and Performance Analysis of (1-Methylcyclohexyl)acetate and 4-tert-butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules with unique olfactory profiles and superior performance characteristics is paramount. Cyclohexyl acetate derivatives, in particular, represent a versatile class of compounds that have found extensive application in perfumery, lending a range of fruity, floral, and woody notes to consumer products. This guide provides an in-depth comparative analysis of two such molecules: (1-Methylcyclohexyl)acetate and the commercially significant 4-tert-butylcyclohexyl acetate.

This document is intended for researchers, scientists, and professionals in the fragrance and drug development industries. It aims to provide a comprehensive understanding of the olfactory and performance attributes of these two molecules, supported by detailed experimental methodologies for their evaluation.

Introduction: Chemical Structures and Olfactory Significance

(1-Methylcyclohexyl)acetate and 4-tert-butylcyclohexyl acetate are structurally related esters of acetic acid and substituted cyclohexanols. Their distinct molecular geometries, however, give rise to markedly different olfactory profiles and performance attributes.

4-tert-butylcyclohexyl acetate is a well-established fragrance ingredient, widely recognized for its rich, woody, and subtly floral aroma.[1] It exists as a mixture of cis and trans isomers, each contributing distinct nuances to the overall scent profile. The trans-isomer is characterized by a diffusive, floral-woody scent, while the cis-isomer possesses a more intense, camphoraceous-woody character. The ratio of these isomers can be controlled during synthesis to achieve a desired olfactory outcome. Its excellent stability and substantivity on various substrates make it a popular choice in a wide array of applications, from fine fragrances to household cleaning products.[1]

(1-Methylcyclohexyl)acetate , on the other hand, is a less commercially prevalent molecule. While detailed olfactory descriptions in peer-reviewed literature are scarce, data on structurally similar compounds, such as methyl cyclohexyl acetate, suggest a profile in the fruity spectrum, with notes of tropical fruits like banana, mango, and pineapple, alongside honeyed undertones.[2] It is crucial to note that the addition of the methyl group directly to the ester-bearing carbon in (1-Methylcyclohexyl)acetate, as opposed to the para position in 4-tert-butylcyclohexyl acetate, is expected to significantly influence its scent profile.

This guide will delineate experimental protocols to objectively compare the olfactory and performance characteristics of these two molecules, providing a framework for their potential applications in fragrance formulations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of fragrance molecules is essential for predicting their behavior in various product matrices. The table below summarizes key properties for both (1-Methylcyclohexyl)acetate and 4-tert-butylcyclohexyl acetate, compiled from available literature.

Property(1-Methylcyclohexyl)acetate4-tert-butylcyclohexyl acetate
Molecular Formula C₉H₁₆O₂C₁₂H₂₂O₂
Molecular Weight 156.22 g/mol [3]198.30 g/mol
Boiling Point Not available228-230 °C @ 25 mmHg
Flash Point Not available> 93 °C[2]
logP (o/w) Not available~4.8
Solubility Not availableInsoluble in water

Synthesis of Cyclohexyl Acetates

The synthesis of these molecules is typically achieved through the esterification of the corresponding cyclohexanol with acetic acid or its derivatives. The choice of catalyst and reaction conditions can influence the yield and isomeric ratio of the final product.

Synthesis of (1-Methylcyclohexyl)acetate

A common route for the synthesis of (1-Methylcyclohexyl)acetate involves the acid-catalyzed esterification of 1-methylcyclohexanol with acetic acid.

Experimental Protocol: Synthesis of (1-Methylcyclohexyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexanol (1.0 eq) and glacial acetic acid (1.2 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure (1-Methylcyclohexyl)acetate.

Synthesis of 4-tert-butylcyclohexyl acetate

The synthesis of 4-tert-butylcyclohexyl acetate follows a similar esterification protocol, starting from 4-tert-butylcyclohexanol. The isomeric ratio of the product can be influenced by the choice of catalyst and the stereochemistry of the starting alcohol.

Synthesis_Workflow cluster_synthesis General Synthesis of Cyclohexyl Acetates Starting_Alcohol Substituted Cyclohexanol (e.g., 1-Methylcyclohexanol or 4-tert-butylcyclohexanol) Reaction Esterification Reaction (Heating/Reflux) Starting_Alcohol->Reaction Reagents Acetic Acid or Acetic Anhydride Reagents->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Final_Product Target Cyclohexyl Acetate Purification->Final_Product

Caption: General workflow for the synthesis of cyclohexyl acetates.

Olfactory Evaluation: Sensory Panel Analysis

The most direct method for characterizing the olfactory profile of a fragrance molecule is through sensory panel analysis.[4] This involves a trained panel of evaluators who assess the scent based on a predefined set of descriptors.

Experimental Protocol: Sensory Panel Evaluation

  • Panel Selection and Training: Recruit a panel of 10-15 individuals screened for their olfactory acuity and ability to describe scents. Train the panel on a range of standard odor references relevant to woody and fruity fragrance families to establish a common vocabulary.

  • Sample Preparation: Prepare 1% solutions of (1-Methylcyclohexyl)acetate and 4-tert-butylcyclohexyl acetate in a suitable odorless solvent, such as diethyl phthalate or ethanol. Present the samples on smelling strips.

  • Evaluation: In a well-ventilated, odor-free environment, present the coded smelling strips to the panelists in a randomized and blind manner.[5]

  • Data Collection: Ask panelists to rate the intensity of various scent descriptors (e.g., woody, floral, fruity, sweet, musky) on a labeled magnitude scale (e.g., 0-10). Also, collect qualitative descriptions of the scent.

  • Data Analysis: Analyze the intensity ratings statistically to identify significant differences in the olfactory profiles of the two molecules. Compile the qualitative descriptors to build a comprehensive scent profile for each.

Performance Evaluation: Instrumental and Substantivity Analysis

Beyond the initial scent profile, the performance of a fragrance ingredient in a product is critical. This includes its volatility, longevity (substantivity), and stability.

Headspace Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace GC-MS is a powerful technique to analyze the volatile compounds emanating from a sample, providing a quantitative measure of fragrance release over time.[6]

Experimental Protocol: Headspace GC-MS Analysis

  • Sample Preparation: Apply a standardized amount of the 1% fragrance solutions onto a substrate, such as a filter paper or fabric swatch, and place it in a sealed headspace vial.

  • Incubation: Equilibrate the vials at a controlled temperature (e.g., 32°C to simulate skin temperature) for a specific duration.

  • Headspace Sampling and Injection: An automated headspace sampler will withdraw a known volume of the vapor phase from the vial and inject it into the GC-MS system.

  • GC-MS Analysis: Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the volatile components. The mass spectrometer will be used to identify and quantify the fragrance molecules in the headspace.

  • Time-Course Analysis: Repeat the analysis at different time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the evaporation rate of each molecule.

GCMS_Workflow cluster_gcms Headspace GC-MS Analysis Workflow Sample_Prep Sample Preparation (Fragrance on Substrate in Vial) Incubation Incubation at Controlled Temperature Sample_Prep->Incubation Headspace_Sampling Automated Headspace Sampling Incubation->Headspace_Sampling GC_Separation Gas Chromatographic Separation Headspace_Sampling->GC_Separation MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Evaporation Profile) MS_Detection->Data_Analysis

Caption: Workflow for headspace GC-MS analysis of fragrance volatility.

Fabric Substantivity Evaluation

The ability of a fragrance molecule to adhere to and release from fabric over time is a key performance indicator, particularly for laundry care products.

Experimental Protocol: Fabric Substantivity Test

  • Fabric Treatment: Prepare standardized fabric swatches (e.g., cotton, polyester) and treat them with a solution containing a known concentration of the fragrance molecule in a simple detergent base.

  • Rinsing and Drying: Subject the treated swatches to a standardized rinsing and drying procedure to simulate a laundry cycle.

  • Sensory Evaluation Over Time: At various time points after drying (e.g., 0, 24, 48, 72 hours), have a trained sensory panel evaluate the odor intensity of the fabric swatches.

  • Instrumental Analysis (Optional): At the same time points, the fabric swatches can be analyzed by headspace GC-MS or solvent extraction followed by GC-MS to quantify the amount of fragrance remaining on the fabric.

  • Data Analysis: Plot the sensory intensity scores and/or the quantified fragrance concentration as a function of time to determine the substantivity profile of each molecule on different fabric types.

Comparative Performance Summary

Based on available data and the proposed experimental evaluations, a comparative summary of the expected performance of the two molecules is presented below.

Performance Attribute(1-Methylcyclohexyl)acetate (Expected)4-tert-butylcyclohexyl acetate (Known)
Olfactory Profile Fruity, Tropical, SweetWoody, Floral, Musky
Volatility Likely higher due to lower molecular weightLower, contributing to its longevity
Substantivity Expected to be lowerHigh, especially on cotton fabrics
Stability To be determinedGood in various product bases, including alkaline conditions[1]

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of (1-Methylcyclohexyl)acetate and 4-tert-butylcyclohexyl acetate. While 4-tert-butylcyclohexyl acetate is a well-characterized molecule with a proven track record in the fragrance industry, the olfactory and performance profile of (1-Methylcyclohexyl)acetate remains an area for further investigation. The experimental protocols detailed herein offer a robust methodology for elucidating these properties.

The anticipated fruity character of (1-Methylcyclohexyl)acetate suggests its potential as a novel ingredient to impart unique top and middle notes in fragrance compositions. However, its performance in terms of longevity and stability will be critical in determining its suitability for various applications. The established woody and musky profile of 4-tert-butylcyclohexyl acetate, coupled with its excellent performance, will continue to make it a valuable and versatile ingredient in the perfumer's palette. Further research and sensory data for (1-Methylcyclohexyl)acetate are required to fully understand its potential and position it within the broader landscape of fragrance ingredients.

References

  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved January 26, 2026, from [Link]

  • Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanol, methyl-, 1-acetate. Retrieved January 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl acetate. Retrieved January 26, 2026, from [Link]

  • Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (1-Methylcyclohexyl)acetate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 9). GC/MS analysis of volatile constituents from woody plants. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • MDPI. (2020, January 16). Floral Scent Evaluation of Three Cut Flowers Through Sensorial and Gas Chromatography Analysis. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Measurement of Odours. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (2025, August 6). Sensory approach to measure fragrance intensity on the skin. Retrieved January 26, 2026, from [Link]

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  • Google Patents. (n.d.). US6050129A - Process for testing diffusivity, odor character and odor intensity of a fragrance material and fragrance diffusion evaluation apparatus for carrying out such process.
  • Acta Horticulturae. (2017). Floral scent: from sensorial to instrumental evaluation. Retrieved January 26, 2026, from [Link]

  • AIDIC. (n.d.). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (n.d.). Substantivity parameters and fresh odor character of the 44 natural.... Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Kinetic Studies of Alkaline Hydrolysis of Methylcyclohexyl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the kinetic studies of the alkaline hydrolysis of methylcyclohexyl acetates. It is designed for researchers, scientists, and professionals in drug development who are interested in the relationship between molecular conformation and chemical reactivity. We will delve into the mechanistic underpinnings of the reaction, compare established experimental methodologies, present key kinetic data, and explain the causality behind experimental choices and the interpretation of results.

Introduction: Conformation and Reactivity

The study of reaction kinetics provides a powerful lens through which to understand the intricate relationship between a molecule's three-dimensional structure and its reactivity. The alkaline hydrolysis (saponification) of methylcyclohexyl acetates serves as a classic model system for this purpose. The cyclohexane ring is not planar and exists predominantly in a chair conformation. Substituents on the ring can occupy either an axial or an equatorial position, and these different spatial arrangements can significantly influence the rate at which an ester function is hydrolyzed.

By comparing the hydrolysis rates of various isomers (e.g., cis- and trans-4-methylcyclohexyl acetate), we can deduce the conformational preferences of the acetoxy group and quantify the steric and electronic effects that govern the reaction. This guide will compare the methodologies and findings of such kinetic investigations.

The Mechanism of Alkaline Ester Hydrolysis

The alkaline hydrolysis of esters, or saponification, is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism. The reaction is effectively irreversible because the final step involves an acid-base reaction where the alkoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt.[1][2]

The key steps are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group.

  • Deprotonation: The alkoxide ion, being a strong base, deprotonates the carboxylic acid to form an alcohol and a carboxylate anion. This final, rapid acid-base step drives the equilibrium towards the products.[1]

G cluster_mechanism Mechanism of Alkaline Ester Hydrolysis ester Methylcyclohexyl Acetate intermediate Tetrahedral Intermediate ester->intermediate 1. Nucleophilic Attack oh_ion Hydroxide Ion (OH⁻) products Carboxylic Acid + Alkoxide Ion intermediate->products 2. Elimination of Leaving Group final_products Carboxylate Salt + Cyclohexanol products->final_products 3. Deprotonation (Irreversible)

Caption: The BAC2 mechanism for alkaline ester hydrolysis.

Comparison of Experimental Methodologies

The rate of hydrolysis can be monitored by measuring the change in concentration of a reactant or product over time. For the saponification of methylcyclohexyl acetates, two primary methods have been historically employed: classical titration and conductometry.

FeatureClassical Titration MethodConductometric Method
Principle Measures the decrease in the concentration of hydroxide ions by periodically withdrawing aliquots, quenching the reaction, and titrating with a standard acid.[3]Continuously measures the change in electrical conductivity of the solution. The highly mobile OH⁻ ions are replaced by less mobile acetate ions, causing a decrease in conductivity.[4][5]
Advantages - Direct measurement of concentration.- Robust and requires standard laboratory equipment.- Less sensitive to temperature fluctuations once the aliquot is quenched.- Continuous, real-time data collection.- High precision and sensitivity.- Non-invasive (no need to withdraw samples).
Disadvantages - Discontinuous; provides data at discrete time points.- Prone to errors in timing the withdrawal and quenching of aliquots.- Labor-intensive.- Requires specialized conductometric equipment.- Highly sensitive to temperature changes (must be rigorously controlled).- Initial and final conductivity readings are crucial for accurate calculations.
Typical Use Case Ideal for foundational kinetic studies and when continuous monitoring equipment is unavailable. It is a self-validating system as the initial and final base concentrations can be accurately determined.Suited for detailed kinetic analyses where high-resolution data is required to probe subtle effects or when studying faster reactions.

Causality Behind Experimental Choice: The choice between these methods depends on the specific research goals and available resources. For determining the effect of stereochemistry on reactivity, as in the foundational studies by Chapman et al., the classical titration method proved sufficiently accurate and reliable.[6] The key was meticulous temperature control and precise timing. Modern studies might prefer conductometry for its higher data density, which can provide more robust statistical analysis of rate constants.

A Self-Validating Experimental Protocol: Titration Method

This protocol outlines a reliable, step-by-step methodology for determining the reaction rate constant for the alkaline hydrolysis of a methylcyclohexyl acetate isomer.

G cluster_workflow Experimental Workflow: Titration Method prep 1. Prepare & Standardize NaOH and HCl solutions thermo 2. Thermostat Reactants (Ester & NaOH in solvent) prep->thermo mix 3. Mix Reactants Start Timer (t=0) thermo->mix aliquot 4. Withdraw Aliquot at Timed Intervals (t) mix->aliquot infinity 7. Determine V∞ (Allow reaction to complete) mix->infinity after >10 half-lives quench 5. Quench Reaction in Ice-Cold Standard HCl aliquot->quench titrate 6. Back-Titrate Excess HCl with Standard NaOH quench->titrate calc 8. Calculate Rate Constant (k) using Second-Order Rate Law titrate->calc infinity->calc

Caption: Workflow for the kinetic study via the titration method.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of sodium hydroxide (e.g., 0.02 M) in a suitable solvent, such as aqueous dioxane. The solvent composition is critical; a classic choice is 70% dioxane-water (v/v).[6]

    • Prepare a stock solution of the specific methylcyclohexyl acetate isomer in the same solvent.

    • Prepare and standardize a hydrochloric acid solution (e.g., 0.02 M) for quenching and a sodium hydroxide solution (e.g., 0.02 M) for titration.

  • Thermostatic Control:

    • Place flasks containing the ester solution and the NaOH solution in a thermostatic water bath set to the desired temperature (e.g., 30.0 ± 0.1 °C). Allow at least 20 minutes for the solutions to reach thermal equilibrium. This step is critical as rate constants are highly temperature-dependent.

  • Initiation of the Reaction:

    • Pipette a known volume of the ester solution into the NaOH solution, mix thoroughly, and simultaneously start a stopwatch. This moment is time zero (t=0). The initial concentrations of the ester and NaOH should ideally be equal for a straightforward second-order kinetic analysis.

  • Monitoring the Reaction:

    • At regular, recorded time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution in an ice bath. The cold temperature and neutralization of the NaOH catalyst effectively stop the hydrolysis.

  • Titration:

    • Titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator. The amount of HCl consumed by the NaOH from the reaction mixture can then be calculated.

  • Infinity Reading:

    • Allow a separate sample of the reaction mixture to proceed to completion (typically after 10-12 half-lives, or by gentle heating) to determine the final concentration of reactants. This provides the "infinity" reading, which is crucial for calculating the initial concentrations accurately.

  • Data Analysis:

    • The concentration of NaOH at each time t can be calculated from the titration data.

    • For a second-order reaction with equal initial concentrations a, the rate constant k is determined by plotting 1/(a-x) versus t, where x is the change in concentration. The slope of this line is equal to k.

Comparative Kinetic Data

The following table summarizes kinetic data for the alkaline hydrolysis of various methylcyclohexyl acetates in 70% aqueous dioxane, as reported by Chapman, Parker, and Smith (1960).[6] This data is foundational for understanding the conformational effects on reactivity.

CompoundTemperature (°C)10³ k (l. mol⁻¹ s⁻¹)Relative Rate (to Cyclohexyl Acetate)Inferred Dominant Conformation of Acetoxy Group
Cyclohexyl Acetate30.01.151.00Equatorial (in equilibrium)
cis-4-Methylcyclohexyl Acetate30.00.530.46Axial
trans-4-Methylcyclohexyl Acetate30.02.151.87Equatorial
cis-3-Methylcyclohexyl Acetate30.01.881.63Equatorial
trans-3-Methylcyclohexyl Acetate30.00.820.71Axial/Equatorial Mix
cis-2-Methylcyclohexyl Acetate30.00.210.18Axial
trans-2-Methylcyclohexyl Acetate30.00.520.45Equatorial (sterically hindered)

Interpretation of Kinetic Data: The Causality of Reactivity

The data presented above provides clear, quantitative evidence for the influence of stereochemistry on reaction rates.

  • Equatorial vs. Axial Reactivity: The most striking comparison is between the cis- and trans-4-methyl isomers. The trans isomer, where the acetoxy group is predominantly equatorial, reacts nearly four times faster than the cis isomer, where it is forced into an axial position.[6] This is the cornerstone of the analysis: equatorial esters are hydrolyzed more rapidly than their axial counterparts.

  • The "Why" - Steric Hindrance: The difference in reactivity is primarily attributed to steric hindrance. In the axial position, the acetoxy group is subject to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This sterically crowded environment hinders the approach of the hydroxide nucleophile to the carbonyl carbon. The equatorial position is more open and accessible, facilitating the formation of the tetrahedral intermediate.

  • Proximity Effects: In the 2-methyl substituted acetates, the rates are significantly slower for both isomers. This is due to the direct steric hindrance from the adjacent methyl group, regardless of its orientation, which impedes the nucleophile's attack. The trans-2-methyl isomer, despite having an equatorial acetoxy group, is slower than cyclohexyl acetate, demonstrating the powerful influence of this vicinal steric effect.[6]

By assuming that the trans-4-tert-butylcyclohexyl acetate (with its bulky t-butyl group locking the ring) represents a pure equatorial ester and the cis isomer a pure axial one, researchers can establish baseline rates and calculate the conformational equilibria in other substituted cyclohexanes.[6]

Conclusion

The kinetic study of the alkaline hydrolysis of methylcyclohexyl acetates is a powerful tool in physical organic chemistry for elucidating the principles of stereoisomerism and reactivity. The comparison of reaction rates provides quantitative data on the steric environment of the reaction center, allowing for the determination of conformational preferences. The methodologies, though classic, are robust and the principles derived from these studies remain fundamental to our understanding of structure-reactivity relationships, with broad implications for fields such as medicinal chemistry and materials science where molecular shape dictates function.

References

  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols. Journal of the Chemical Society (Resumed), 3634. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]

  • Qadir, H. A., et al. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Austin Chem Eng, 4(1), 1050. [Link]

  • Matsuura, I., et al. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1843. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]

  • Anunziata, J., & Singh, J. (2010). Experiment No. 8: Kinetics - Ester Hydrolysis. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Pan, K., Chang, C. F., & Hong, H. S. (1962). Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. Journal of The Chinese Chemical Society, 9(2), 91-99. [Link]

  • Saxena, V. (2022). Kinetics of Saponification Reaction in a Batch Reactor. International Journal of Innovative Research in Science, Engineering and Technology, 11(6), 7012-7015. [Link]

  • Mesfer, M. K., et al. (2024). Sensitivity analysis of reaction kinetics in saponification of ethyl acetate and sodium hydroxide in continuous stirred tank reactor. Alexandria Engineering Journal, 94, 283-294. [Link]

  • Unnamed Author. (n.d.). Kinetics of Acid hydrolysis of an ester. [Link]

  • Unnamed Author. (n.d.). Experiment C5: Kinetics in Solution. [Link]

  • Unnamed Author. (n.d.). Kinetic studies in ester hydrolysis. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.